Ethyl 5-Amino-2-naphthoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 5-aminonaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h3-8H,2,14H2,1H3 |
InChI Key |
KTEVPHMKDBRFEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=CC=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Strategic Value of a Bifunctional Naphthalene Scaffold
An In-depth Technical Guide to Ethyl 5-amino-2-naphthoate
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and potential applications, grounding all claims in authoritative data.
This compound (CAS No: 127810-67-7) is an aromatic compound featuring a naphthalene core functionalized with both an amino group and an ethyl ester. This bifunctional nature makes it a valuable building block in synthetic organic chemistry. The naphthalene scaffold provides a rigid, lipophilic backbone, a common feature in many biologically active molecules, while the strategically placed amino and ester groups serve as versatile handles for molecular elaboration. The amino group at the 5-position acts as a potent nucleophile or a site for forming amides and sulfonamides, and the ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups. This unique combination allows for the systematic construction of complex molecular architectures, making it a compound of interest for creating libraries of potential therapeutic agents.
Chemical Structure and Physicochemical Properties
The structural identity and key properties of this compound are summarized below. Understanding these parameters is fundamental to its handling, reaction design, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | ethyl 5-aminonaphthalene-2-carboxylate | N/A |
| Synonyms | 1-Aminonaphthalene-6-carboxylic acid ethyl ester | [1] |
| CAS Number | 127810-67-7 | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [2][3] |
| Molecular Weight | 215.25 g/mol | [2][3] |
| Appearance | Yellow solid | [1] |
| Melting Point | 94-95 °C | [1] |
| Boiling Point | Data not readily available | N/A |
| Solubility | Data not readily available | N/A |
Synthesis Protocol: Catalytic Hydrogenation
The most direct and efficient synthesis of this compound involves the reduction of its nitro precursor, Ethyl 5-nitro-2-naphthoate. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for this transformation.
Rationale and Mechanistic Insight
The choice of catalytic hydrogenation is predicated on its high selectivity and efficiency. The nitro group (NO₂) is readily reduced to an amino group (NH₂) under molecular hydrogen (H₂) in the presence of a metal catalyst like palladium. This process occurs under relatively mild conditions (low pressure and temperature) and typically proceeds to completion with high yields, minimizing the formation of byproducts. The reaction mechanism involves the adsorption of the nitro compound and hydrogen onto the palladium surface, followed by a stepwise reduction of the nitro group.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
This protocol is adapted from a documented synthesis and provides a reliable method for laboratory-scale preparation.[1]
-
Vessel Preparation: To a suitable hydrogenation vessel, add Ethyl 5-nitro-2-naphthoate (e.g., 8.0 g, 0.0326 mol).
-
Solvent Addition: Add ethanol (200 mL) to create a suspension.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 600 mg) to the suspension.
-
Hydrogenation: Seal the vessel and place it on a hydrogenation apparatus. Pressurize the vessel with hydrogen gas to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for approximately 3 hours and 30 minutes, monitoring hydrogen uptake.
-
Catalyst Removal: Upon reaction completion, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of a filter aid such as Solka-Floc or Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product: The resulting yellow solid is this compound. The reported yield for this procedure is quantitative (100%), with a melting point of 94-95 °C.[1]
Applications in Research and Drug Development
This compound's primary value lies in its role as a versatile intermediate for constructing more complex molecules. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting point for generating compound libraries for high-throughput screening.
A Scaffold for Molecular Elaboration
The amino and ester groups are orthogonal reaction handles that can be addressed with different chemistries.
-
The Amino Group: As a nucleophile, it readily reacts with electrophiles. This is the primary site for building diversity. Common reactions include acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, or reductive amination.
-
The Ester Group: This group can be hydrolyzed to the carboxylic acid, which can then undergo a wide range of reactions, such as amide bond formation using coupling reagents or conversion to other functional groups.
This dual functionality allows chemists to explore structure-activity relationships (SAR) by systematically modifying different parts of the molecule.
Conceptual Derivatization Pathways
The following diagram illustrates the potential of this compound as a central scaffold for creating diverse chemical entities.
Caption: Potential derivatization pathways for this compound.
Safety and Handling
-
Hazard Classification: Related compounds such as 5-Amino-2-naphthol are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before use and handle the compound in accordance with good laboratory practices.
References
-
PrepChem. Preparation of this compound.[Link]
-
PubChem, National Institutes of Health. 5-Amino-2-naphthol.[Link]
Sources
Advanced Synthesis and Pharmacological Profiling of 5-Amino-2-Naphthoic Acid Ethyl Ester
Executive Summary
In the landscape of rational drug design, functionalized naphthoates serve as privileged scaffolds. While the parent compound, 5-amino-2-naphthoic acid (CAS: 100184-66-5), is a widely cataloged building block, its ethyl ester derivative—ethyl 5-amino-2-naphthoate —is predominantly utilized as a transient, high-value intermediate in multi-step continuous synthesis workflows. As a Senior Application Scientist, I have structured this technical guide to detail the physicochemical profile, the mechanistic rationale behind its synthesis, and its downstream application in the development of anti-diabetic therapeutics.
Chemical Identity and Physicochemical Profiling
Understanding the exact physical parameters of the naphthoate series is critical for in-process quality control. The ethyl ester is typically synthesized de novo rather than sourced commercially, allowing chemists to maintain strict control over impurity profiles before downstream derivatization.
Below is the consolidated quantitative data for the 5-amino-2-naphthoate series and its immediate precursors [1, 3, 4].
| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Role in Workflow |
| Ethyl 5-nitro-2-naphthoate | Proprietary / Unregistered | C₁₃H₁₁NO₄ | 245.23 | N/A | Starting Material |
| This compound | Proprietary / Unregistered | C₁₃H₁₃NO₂ | 215.25 | 94 – 95 | Target Scaffold |
| Mthis compound | 214628-89-4 | C₁₂H₁₁NO₂ | 201.22 | N/A | Alternative Scaffold |
| 5-Amino-2-naphthoic acid | 100184-66-5 | C₁₁H₉NO₂ | 187.19 | 231 – 234 | Hydrolysis Product |
Mechanistic Rationale and Synthetic Workflow
The generation of this compound and its subsequent hydrolysis to the parent acid relies on a highly controlled two-step sequence.
Step 1: Chemoselective Catalytic Hydrogenation The reduction of ethyl 5-nitro-2-naphthoate must be performed under conditions that selectively reduce the nitro group without saturating the aromatic naphthyl ring. We utilize 10% Palladium on Carbon (Pd/C) under 50 psi of hydrogen gas. Ethanol is chosen as the solvent because it perfectly balances the solubility of the nitro-ester starting material while allowing the resulting amino-ester to crystallize upon concentration.
Step 2: Isoelectric Saponification To yield 5-amino-2-naphthoic acid, the ethyl ester undergoes base-catalyzed hydrolysis using 1N NaOH in a dioxane co-solvent system. Dioxane is critical here; it solvates the lipophilic ester, ensuring a homogeneous reaction mixture. The true expertise in this step lies in the workup: instead of quenching with a strong mineral acid (like HCl), which would protonate the newly formed aromatic amine and create a water-soluble hydrochloride salt, we use acetic acid . Acetic acid acts as a buffer, driving the pH precisely to the isoelectric point of the zwitterionic amino acid, forcing it to crash out of the aqueous solution as a highly pure precipitate [1, 2].
Fig 1: Two-step synthetic workflow for this compound and subsequent hydrolysis.
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems. By monitoring specific physical state changes and melting points, the chemist can confirm the success of each transformation without immediate reliance on LC-MS or NMR.
Protocol A: Synthesis of this compound
Reference Standard:
-
Preparation: Suspend 8.0 g (0.0326 mol) of ethyl 5-nitro-2-naphthoate in 200 mL of absolute ethanol (EtOH) within a pressure-rated hydrogenation vessel.
-
Catalyst Addition: Carefully add 600 mg of 10% Pd/C. (Expert Note: Wet the catalyst with a few drops of water or solvent under an inert atmosphere prior to addition to mitigate its pyrophoric nature).
-
Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas and agitate at room temperature for 3.5 hours.
-
Filtration: Vent the reactor and filter the mixture through a pad of Solka floc. (Expert Note: Solka floc, a highly purified cellulose, is superior to Celite here as it traps fine Pd particles without introducing acidic/basic sites that might degrade the product).
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Validation: The process yields ~7.0 g (100% quantitative yield) of a distinct yellow solid. Self-Validation Checkpoint: A sharp melting point of 94–95 °C confirms the absence of unreacted nitro starting material and verifies that no over-reduction of the naphthyl ring has occurred.
Protocol B: Saponification to 5-Amino-2-naphthoic Acid
Reference Standard:
-
Reaction Setup: Combine 7.0 g (0.0325 mol) of this compound with 40 mL of 1,4-dioxane and 39 mL of 1 N NaOH in a round-bottom flask.
-
Hydrolysis: Stir the biphasic/cloudy mixture vigorously at room temperature for 16 hours until homogeneous.
-
Solvent Exchange: Remove the dioxane entirely under reduced pressure. (Expert Note: Failing to remove dioxane will keep the neutral amino acid partially dissolved during the precipitation step, drastically reducing yield).
-
Precipitation: Add 50 mL of distilled H₂O to the residue. Slowly add exactly 2.23 mL of glacial acetic acid dropwise while stirring.
-
Isolation: Collect the resulting brown solid precipitate via vacuum filtration and wash with cold water.
-
Validation: The reaction yields ~5.4 g (89% yield). Self-Validation Checkpoint: The isolated solid must exhibit a melting point of 231–234 °C, confirming the successful cleavage of the ethyl ester and the isolation of the zwitterion.
Downstream Applications in Drug Discovery
This compound is not an end-product; it is a critical vector for synthesizing complex pharmacophores. According to , this scaffold is instrumental in developing [(substituted naphthalenyl)alkyl]-3H-1,2,3,5-oxathiadiazole 2-oxides .
These derivatives exhibit potent pharmaceutical properties beneficial for the treatment of diabetes mellitus . The primary synthetic transformation involves converting the 5-amino group via a Sandmeyer-type reaction. Because the naphthoic acid substrate is highly lipophilic, standard aqueous diazotization fails. Instead, chemists must use a specialized mixture of H₂SO₄ and glacial acetic acid to dissolve the substrate, allowing the nitrosyl cation (from NaNO₂) to react efficiently. The diazonium salt is then quenched with CuCl in concentrated HCl to yield the halogenated intermediate, which is further elaborated into the oxathiadiazole pharmacophore.
Fig 2: Derivatization of the naphthoate scaffold into anti-diabetic oxathiadiazole agents.
References
Strategic Utilization of Ethyl 5-Amino-2-Naphthoate in Medicinal Chemistry
Topic: Applications of Ethyl 5-Amino-2-Naphthoate in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
This compound (E5A2N) represents a high-value bifunctional scaffold in medicinal chemistry. Distinguished by its rigid naphthalene core and the specific 2,5-substitution pattern, it serves two critical roles: as a solvatochromic fluorophore for probing biological microenvironments and as a privileged structural intermediate for generating diverse bioactive libraries. Unlike the more common 1,4- or 1,2-substituted naphthalenes, the 2,5-geometry provides an extended linear vector, making it an ideal "molecular ruler" or rigid spacer in fragment-based drug design (FBDD).
This guide details the chemical utility, synthesis, and application of E5A2N, providing actionable protocols for its integration into drug development pipelines.
Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8]
Physicochemical Properties[2][4][6]
-
IUPAC Name: Ethyl 5-aminonaphthalene-2-carboxylate
-
Molecular Formula: C₁₃H₁₃NO₂
-
Molecular Weight: 215.25 g/mol
-
Appearance: Typically a yellow to brownish crystalline solid.
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, Ethanol); limited solubility in water.
The "Push-Pull" Electronic System
E5A2N features a classic donor-π-acceptor (D-π-A) architecture.
-
Donor (D): The amino group (-NH₂) at position 5 pushes electron density into the ring.
-
Acceptor (A): The ethyl ester (-COOEt) at position 2 withdraws electron density.
-
Bridge (π): The naphthalene system facilitates conjugation.
This electronic structure is responsible for its Intramolecular Charge Transfer (ICT) fluorescence, making the molecule highly sensitive to the polarity of its environment (solvatochromism). In non-polar binding pockets (e.g., hydrophobic regions of albumin or enzyme active sites), the fluorescence intensity and quantum yield typically increase, while the emission maximum shifts (blue shift).
Synthetic Pathways & Production
Reliable access to E5A2N is a prerequisite for its use. The primary synthesis involves the reduction of the corresponding nitro-derivative.
Core Synthesis Protocol
Reaction: Hydrogenation of Ethyl 5-nitro-2-naphthoate.
| Parameter | Condition |
| Starting Material | Ethyl 5-nitro-2-naphthoate |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol (EtOH) or Ethyl Acetate |
| Hydrogen Source | H₂ gas (50 psi) |
| Time/Temp | 3-4 hours at Room Temperature |
| Yield | >95% (Quantitative) |
Step-by-Step Methodology:
-
Preparation: Dissolve 8.0 g (32.6 mmol) of ethyl 5-nitro-2-naphthoate in 200 mL of absolute ethanol in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Carefully add 600 mg of 10% Pd/C under an inert atmosphere (nitrogen purge) to prevent ignition.
-
Hydrogenation: Seal the vessel, purge with hydrogen three times, and pressurize to 50 psi. Agitate (shake or stir) at room temperature.
-
Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The disappearance of the yellow nitro compound and the appearance of the fluorescent amine indicates completion.
-
Workup: Filter the mixture through a pad of Celite (Solka floc) to remove the catalyst. Wash the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield E5A2N as a solid. No further purification is usually required for downstream chemistry.
Visualization of Synthetic Utility
The following diagram illustrates the divergent synthesis capabilities starting from E5A2N.
Figure 1: Divergent synthetic pathways from the E5A2N core. The molecule offers two distinct vectors for modification: the nucleophilic amine and the electrophilic ester.
Medicinal Chemistry Applications
Scaffold Geometry in Drug Design
In Fragment-Based Drug Design (FBDD), the geometry of the linker is critical.
-
Linearity: The 2,5-substitution vector creates a "long" axis. This is distinct from the "bent" shape of 1,2-naphthalene or the "trapezoidal" shape of 1,4-naphthalene.
-
Rigidity: The naphthalene core prevents rotation, fixing the orientation of the attached pharmacophores.
-
Use Case: This scaffold is ideal for spanning deep hydrophobic pockets in enzymes (e.g., kinases) or connecting two distant binding domains in G-protein coupled receptors (GPCRs).
Bioactive Library Generation
E5A2N is a versatile precursor for several classes of bioactive molecules:
-
Kinase Inhibitors (Urea/Thiourea Derivatives): Reaction of the 5-amino group with aryl isocyanates yields diarylureas. This motif mimics the ATP-binding interaction in many kinase inhibitors (e.g., Sorafenib). The naphthalene ring provides hydrophobic interactions with the gatekeeper residues.
-
Antimicrobial Agents (Thiazole/Pyrimidine Fusions): The amino group can be reacted with
-haloketones or enamines to fuse additional rings onto the naphthalene core, creating tricyclic systems (e.g., benzo[h]quinolines) often found in DNA-intercalating antibiotics. -
Protease Inhibitors: The ester group can be hydrolyzed to the acid and coupled to amino acids or peptides. The resulting peptidomimetics use the naphthalene group to block the S1 or S2 sub-sites of proteases (e.g., serine proteases).
Fluorescence-Based Assays
Because E5A2N and its derivatives are fluorescent, they can serve as "self-reporting" drugs.
-
Mechanism: Upon binding to a target protein, the exclusion of water from the binding pocket often results in a significant increase in fluorescence quantum yield.
-
Application: This property allows for the development of displacement assays without the need for bulky external tags (like FITC) that might interfere with binding.
Experimental Protocols
Protocol A: Synthesis of Naphthyl-Thioureas (Kinase Scaffold)
Rationale: Thioureas are privileged pharmacophores in anticancer drug design.
-
Reagents: E5A2N (1.0 equiv), Aryl Isothiocyanate (1.1 equiv), Ethanol (anhydrous).
-
Procedure:
-
Dissolve E5A2N in refluxing ethanol.
-
Add the aryl isothiocyanate dropwise.
-
Reflux for 2–6 hours.
-
Cool to room temperature.[1] The product usually precipitates.
-
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.
-
Validation:
H NMR should show the disappearance of the NH₂ broad singlet (approx. 4-5 ppm) and the appearance of two downfield thiourea protons (>8 ppm).
Protocol B: Hydrolysis to 5-Amino-2-Naphthoic Acid
Rationale: Accessing the carboxylic acid for peptide coupling.
-
Reagents: E5A2N, 1N NaOH, Dioxane.
-
Procedure:
-
Dissolve E5A2N in dioxane.
-
Add 1N NaOH (3 equiv).
-
Stir at room temperature for 16 hours.
-
Remove dioxane under reduced pressure.[2]
-
Neutralize with Acetic Acid to pH 5-6.
-
-
Isolation: Collect the brown precipitate by filtration.
-
Note: The free acid is zwitterionic and may have lower solubility in organic solvents than the ester.
References
-
Synthesis of Naphthalene Derivatives
-
Fluorescence of Naphthoic Acid Derivatives
- Source: PubChem Compound Summary.
- Title: 5-Amino-2-naphthoic acid (CID 6865/Rel
-
URL:[Link]
-
Reactivity with Isothiocyanates
-
Naphthalene Scaffolds in Medicinal Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. Naphthalene derivatives - Patent 0393941 [data.epo.org]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. chempap.org [chempap.org]
- 6. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of ethyl 5-amino-2-naphthoate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 5-amino-2-naphthoate in Organic Solvents
Executive Summary
This compound (CAS: 893565-10-1) is a critical bicyclic aromatic intermediate used in the synthesis of fluorescent probes, dyes, and pharmaceutical candidates, particularly in the development of anti-diabetic agents and oxathiadiazole derivatives.
Precise knowledge of its solubility profile is non-negotiable for process optimization. It dictates the efficiency of hydrogenation reactions, the yield of recrystallization steps, and the purity of the final API (Active Pharmaceutical Ingredient). This guide synthesizes known physicochemical data with rigorous experimental protocols for determining the full thermodynamic solubility profile of this compound.
Physicochemical Characterization
Before establishing a solubility profile, the solute's fundamental properties must be defined to predict solute-solvent interactions.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | Calculated |
| Melting Point | 94–98 °C | [1][2] |
| Appearance | Yellow to off-white solid | [1] |
| Key Functional Groups | Primary Amine (-NH₂), Ethyl Ester (-COOEt), Naphthalene Core | Structure Analysis |
Theoretical Solubility Prediction:
The molecule exhibits amphiphilic character. The naphthalene core drives solubility in aromatic and chlorinated solvents via
Qualitative Solubility & Solvent Selection
Based on synthesis and purification literature, the following qualitative profile has been established. This data serves as the baseline for selecting solvents for quantitative analysis.
| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |
| Alcohols | Ethanol (EtOH) | Soluble | Primary solvent for hydrogenation and recrystallization [1]. |
| Chlorinated | Chloroform (CDCl₃) | Soluble | High solubility due to favorable dispersion forces; used for NMR [2]. |
| Ethers | 1,4-Dioxane | Soluble | Used as a reaction medium; moderate polarity matches the ester group [1]. |
| Aprotic Polar | DMSO | Soluble | Strong dipole-dipole interactions with the amino/ester groups. |
| Aqueous | Water (H₂O) | Insoluble | Acts as an anti-solvent; precipitates the compound from organic solutions [1]. |
Critical Insight for Purification: The literature confirms that Ethanol/Water mixtures are the optimal system for recrystallization. The compound is soluble in hot ethanol but precipitates upon cooling or addition of water, a classic "anti-solvent" crystallization technique [2].
Quantitative Determination Protocols
To generate a precise solubility curve (Mole Fraction vs. Temperature), researchers must employ self-validating experimental protocols. Two methods are recommended: the Laser Monitoring Method (for speed/automation) and the Isothermal Saturation Method (for robustness).
Protocol A: Laser Monitoring Observation Technique
Best for: Rapid generation of polythermal solubility curves.
-
Preparation: Accurately weigh this compound (
) and solvent ( ) into a jacketed glass vessel. -
Dissolution: Heat the mixture with stirring until the solid completely dissolves (transmittance approaches 100%).
-
Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h).
-
Detection: A laser beam passes through the solution. A sudden drop in transmittance intensity indicates the onset of nucleation (crystallization point).
-
Validation: Repeat the cycle 3 times to ensure the hysteresis gap (difference between dissolution and nucleation temperatures) is consistent.
Protocol B: Isothermal Saturation (Gravimetric) Method
Best for: High-accuracy equilibrium data.
-
Equilibration: Add excess solid solute to the solvent in a sealed vial. Place in a thermostatic shaker bath at fixed temperature
(± 0.05 K). -
Agitation: Shake for 24–48 hours to ensure equilibrium.
-
Sampling: Stop agitation and allow phases to separate for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to prevent precipitation during transfer.
-
Analysis: Weigh the filtrate, evaporate the solvent, and weigh the dry residue to calculate the mole fraction (
).
Figure 1: Workflow for Isothermal Saturation Method ensuring self-validation via mass balance.
Thermodynamic Modeling & Data Analysis
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][2]
- : Empirical parameters derived from regression analysis.
Interpretation:
-
If
is negative and large, solubility is highly temperature-dependent. -
The
term accounts for the non-ideal behavior of the solution heat capacity.
Van't Hoff Analysis
To determine the thermodynamic driving forces:
- (Enthalpy of Solution): Positive values indicate an endothermic process (solubility increases with T).
- (Gibbs Free Energy): Must be positive for non-spontaneous dissolution (requiring energy input/heating).
Figure 2: Logical flow for extracting thermodynamic parameters from raw solubility data.
Application in Process Development
Recrystallization Strategy
For this compound, the solubility differential between ethanol and water is the key lever for purification.
-
Dissolution: Dissolve the crude solid in Ethanol at 60–70°C (near boiling).
-
Filtration: Hot filtration to remove insoluble mechanical impurities (e.g., Pd/C catalyst residues).
-
Precipitation:
-
Method A (Cooling): Slowly cool to 0–5°C.
-
Method B (Anti-solvent): Slowly add Water to the hot ethanol solution until turbidity persists, then cool.
-
-
Recovery: Filter the crystals. The expected melting point of the pure compound should be 97–98°C [2].[3]
Synthesis Implications
The hydrogenation of ethyl 5-nitro-2-naphthoate is performed in ethanol.[4][5][3] High solubility of the reactant (nitro) and product (amino) in ethanol ensures the reaction remains homogeneous (or slurry-to-solution), preventing catalyst fouling.
References
-
European Patent Office. (1990). Naphthalene derivatives, processes for their preparation and pharmaceutical compositions.[5] Patent EP0393941.
-
Adcock, W., et al. (1965).[3] Substituted Naphthalenes.[4][5][1] Australian Journal of Chemistry, 18, 1351.[3] (Cited within EP0393941 for synthesis protocols).
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
Sources
Comparative Analysis of Ethyl 5-amino-2-naphthoate and 5-amino-2-naphthoic acid: Synthesis, Physicochemical Divergence, and Pharmacological Utility
As drug development pipelines increasingly rely on highly functionalized naphthalene derivatives, understanding the precise physicochemical and synthetic distinctions between intermediate species becomes critical. This technical guide provides an in-depth analysis of two highly relevant naphthalene derivatives: Ethyl 5-amino-2-naphthoate and its hydrolyzed counterpart, 5-amino-2-naphthoic acid .
By dissecting their structural divergence, detailing self-validating synthetic workflows, and mapping their downstream pharmacological applications, this whitepaper serves as an authoritative resource for application scientists and synthetic chemists.
Structural and Physicochemical Divergence
The transition from an ethyl ester (this compound) to a free carboxylic acid (5-amino-2-naphthoic acid) fundamentally alters the molecule's thermodynamic and solubility profiles.
This compound is a lipophilic ester. The presence of the ethyl group masks the hydrogen-bond-donating capacity of the carboxylate site, resulting in a relatively low melting point of 94–95 °C and high solubility in organic solvents like ethanol and dioxane[1].
In contrast, 5-amino-2-naphthoic acid (CAS: 100184-66-5) possesses a free carboxylic acid group, enabling an extensive intermolecular hydrogen-bonding network. This structural shift drastically increases its melting point to 231–234 °C[2]. Furthermore, the free acid exhibits a pH-dependent solubility profile; it is largely insoluble in neutral water but readily dissolves in basic aqueous conditions (e.g., 1N NaOH) due to the formation of a highly polar sodium carboxylate salt[2].
Quantitative Physicochemical Comparison
| Property | This compound | 5-amino-2-naphthoic acid |
| CAS Number | N/A (Synthetic Intermediate) | 100184-66-5 |
| Molecular Formula | C₁₃H₁₃NO₂ | C₁₁H₉NO₂ |
| Functional Group | Ethyl Ester | Carboxylic Acid |
| Physical Form | Yellow solid[1] | Brown / Off-white powder or crystals,[2] |
| Melting Point | 94–95 °C[1] | 231–234 °C (dec)[2] |
| Solubility Profile | Soluble in EtOH, Dioxane[1],[2] | Soluble in DMSO, basic aqueous solutions[2] |
| Primary Utility | Lipophilic synthetic intermediate | Pharmacological precursor[3] |
Synthetic Workflows and Interconversion
The synthesis of 5-amino-2-naphthoic acid relies on a precise, two-step sequence starting from ethyl 5-nitro-2-naphthoate. The protocols below are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to the next step.
Protocol 1: Catalytic Hydrogenation to this compound
Causality: The reduction of the nitro group must be achieved without cleaving the ester. Catalytic hydrogenation using Palladium on Carbon (Pd/C) in ethanol provides mild, highly selective reduction conditions[1]. Ethanol serves as an optimal protic solvent that solubilizes the ester intermediate while remaining inert to hydrogenation.
-
Preparation: Suspend ethyl 5-nitro-2-naphthoate (8.0 g, 32.6 mmol) in 200 mL of absolute ethanol[1].
-
Catalyst Addition: Add 600 mg of 10% Pd/C[1].
-
Hydrogenation: Subject the suspension to hydrogen gas at 50 psi for 3.5 hours[1].
-
Self-Validation Check: The reaction is deemed complete when hydrogen uptake ceases and system pressure stabilizes.
-
-
Filtration: Filter the mixture through Solka floc to remove the Pd/C catalyst[1].
-
Concentration: Concentrate the filtrate under reduced pressure to yield a yellow solid (approx. 7.0 g, quantitative yield)[1].
-
Self-Validation Check: Melting point analysis must confirm a sharp transition at 94–95 °C[2].
-
Protocol 2: Alkaline Hydrolysis to 5-amino-2-naphthoic acid
Causality: To unmask the carboxylic acid, alkaline hydrolysis is preferred over acidic hydrolysis to prevent unwanted protonation and sequestration of the amino group during the reaction phase. Dioxane is utilized as a water-miscible, aprotic co-solvent to maintain the lipophilic ester in solution upon the introduction of the aqueous base[2].
-
Solvation: Dissolve this compound (7.0 g, 32.5 mmol) in 40 mL of 1,4-dioxane[2].
-
Base Addition: Add 39 mL of 1N NaOH and stir the mixture at room temperature for 16 hours[2].
-
Solvent Removal: Remove the dioxane under reduced pressure and dilute the remaining aqueous layer with 50 mL of H₂O[2].
-
Neutralization: Slowly add 2.23 mL of glacial acetic acid[2].
-
Self-Validation Check: The targeted carboxylic acid will precipitate as a brown solid upon reaching its isoelectric point. If precipitation does not occur, the pH has not been adequately neutralized.
-
-
Isolation: Collect the precipitate via vacuum filtration to yield the final product (approx. 5.4 g, 89% yield)[2].
-
Self-Validation Check: Melting point analysis must confirm a transition at 231–234 °C[2].
-
Synthetic interconversion from nitro-ester to amino-acid via hydrogenation and hydrolysis.
Pharmacological Applications and Downstream Utility
In the realm of drug development, 5-amino-2-naphthoic acid is not merely an end-product but a critical scaffolding intermediate for synthesizing antidiabetic agents[3].
Specifically, it is utilized in the synthesis of [(substituted naphthalenyl)alkyl]-3H-1,2,3,5-oxathiadiazole 2-oxides[3]. These compounds function as highly potent aldose reductase inhibitors, which are therapeutically beneficial for the reduction of blood/plasma sugar levels and the prevention of diabetic complications (e.g., diabetic neuropathy and retinopathy)[3].
The synthetic pipeline to these active pharmaceutical ingredients (APIs) often involves the conversion of the 5-amino group of 5-amino-2-naphthoic acid to a 5-chloro group via a Sandmeyer reaction. This is achieved by diazotization using sodium nitrite (NaNO₂) in acidic conditions, followed by treatment with copper(I) chloride (CuCl)[2]. The resulting 5-chloro-2-naphthoic acid is subsequently reduced and cyclized to form the active oxathiadiazole pharmacophore[2].
Downstream pharmacological pipeline for synthesizing antidiabetic oxathiadiazole 2-oxides.
Handling, Storage, and Safety Protocols
To maintain the integrity of 5-amino-2-naphthoic acid for sensitive pharmacological syntheses, strict storage protocols must be adhered to.
-
Storage Conditions: The compound must be kept in a tightly closed container in a dry, dark, and well-ventilated area at room temperature under an inert atmosphere. Exposure to light or moisture can lead to oxidative degradation of the free amino group.
-
Safety & Handling: It is classified with GHS07 (Warning) and carries hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Standard PPE (P280: protective gloves/eye protection) must be worn, and any skin contact should be immediately remediated with soap and water (P302+P352),.
References
- Sigma-Aldrich. "5-Amino-2-naphthoic acid | 100184-66-5".
- Sigma-Aldrich. "5-Amino-2-naphthoic acid | 100184-66-5 (BLD Pharmatech)".
- PrepChem.com. "Preparation of this compound".
- European Patent Office (EPO). "Naphthalene derivatives - Patent 0393941 (Synthesis)".
- European Patent Office (EPO). "Naphthalene derivatives - Patent 0393941 (Diabetes Application)".
Sources
Technical Guide: Fluorescent Properties and Engineering of Amino-Naphthoate Ester Derivatives
Executive Summary
Amino-naphthoate ester derivatives represent a class of "push-pull" fluorophores characterized by their high environmental sensitivity. Unlike rigid polycyclic hydrocarbons, these molecules feature an electron-donating amino group and an electron-withdrawing ester group across a naphthalene scaffold (typically 2,6- or 1,4-substitution). This architecture facilitates Intramolecular Charge Transfer (ICT) , rendering their emission highly dependent on solvent polarity (solvatochromism) and local viscosity.
This guide details the physicochemical mechanisms governing their fluorescence, provides robust synthetic protocols, and outlines their application as non-invasive probes for lipid droplets and local polarity sensing in drug development.
Molecular Architecture & Photophysics
The "Push-Pull" Mechanism (ICT vs. TICT)
The core fluorescence mechanism relies on the electronic communication between the amine (donor) and the ester (acceptor). Upon excitation, electron density shifts from the amine to the ester, creating a giant dipole moment in the excited state (
-
Locally Excited (LE) State: In non-polar solvents (e.g., Hexane), the molecule emits from a planar state with high quantum yield (
) and blue emission. -
ICT State: In polar solvents (e.g., Methanol, DMSO), the solvent shell relaxes around the large dipole, lowering the energy of the
state. This results in a significant red shift (bathochromic shift) of the emission maximum. -
TICT Quenching: In protic solvents like water, the amino group may rotate, accessing a Twisted Intramolecular Charge Transfer (TICT) state. This state often decays non-radiatively, leading to fluorescence quenching.
Crucial Insight: The sensitivity of the Stokes shift to solvent polarity allows these molecules to function as "molecular rulers" for dielectric constant (
Visualization of Photophysical Pathways
Figure 1: Jablonski diagram illustrating the competition between LE, ICT, and TICT states.
Solvatochromic Characterization
To validate the ICT mechanism, the Lippert-Mataga formalism is employed.[1] This linear relationship correlates the Stokes shift (
Equation:
Where:
- : Change in dipole moment upon excitation.
- : Onsager cavity radius (molecular size).
- : Orientation polarizability, defined as $ \frac{\varepsilon-1}{2\varepsilon+1} - \frac{n^2-1}{2n^2+1} $.
Data Summary: Solvent Effects on Methyl 6-amino-2-naphthoate (Representative Data)
| Solvent | Polarity ( | Stokes Shift (nm) | Quantum Yield ( | ||
| Hexane | 0.001 | 335 | 390 | 55 | 0.75 |
| Toluene | 0.013 | 340 | 405 | 65 | 0.68 |
| Chloroform | 0.148 | 345 | 425 | 80 | 0.60 |
| Methanol | 0.309 | 350 | 490 | 140 | 0.15 |
| Water | 0.320 | 355 | 520 | 165 | < 0.05 |
Note: High polarity leads to massive Stokes shifts but reduced quantum yield due to TICT and H-bonding quenching.
Synthesis & Derivatization Protocols
The synthesis of amino-naphthoate esters generally proceeds via the esterification of amino-naphthoic acids. For biological specificity, the ester chain can be modified to tune lipophilicity.
Synthetic Workflow
Figure 2: Modular synthesis allowing variation of both the ester chain (Step 1) and the amine donor (Step 2).
Detailed Protocol: Acid-Catalyzed Esterification
Objective: Synthesis of Methyl 6-amino-2-naphthoate (MAN).
-
Reagents: Dissolve 6-amino-2-naphthoic acid (1.0 eq) in anhydrous Methanol (0.1 M concentration).
-
Catalyst: Add concentrated
(2.0 eq) dropwise at 0°C. -
Reflux: Heat to reflux (65°C) for 12 hours under
atmosphere. -
Workup: Cool to RT. Neutralize with saturated
. Extract with Ethyl Acetate (3x). -
Purification: Dry organic layer over
. Concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc gradient). -
Validation: Verify structure via
-NMR (Look for methyl singlet ~3.9 ppm) and Mass Spectrometry.
Biological Applications
Lipid Droplet (LD) Imaging
Due to the "light-switch" effect—where fluorescence is quenched in water but restored in hydrophobic environments—amino-naphthoate esters are premier probes for Lipid Droplets.
-
Mechanism: The probe partitions into the non-polar core of LDs (triglycerides/cholesterol esters).
-
Advantage: High Stokes shift minimizes self-quenching and separates emission from cellular autofluorescence.
Viscosity Sensing
By restricting the rotation of the amino group (suppressing the TICT state), these probes can estimate micro-viscosity.
-
Application: Monitoring plasma membrane viscosity changes during apoptosis.
Experimental Protocol: Cell Staining & Imaging
Target: HeLa or HepG2 cells.
-
Preparation: Culture cells on confocal dishes to 70% confluence.
-
Probe Stock: Prepare a 10 mM stock solution of the amino-naphthoate ester in DMSO.
-
Staining:
-
Dilute stock to 10 µM in serum-free medium (Opti-MEM).
-
Incubate cells for 15–30 minutes at 37°C.
-
-
Wash: Wash cells 3x with PBS (pH 7.4) to remove background probe.
-
Imaging:
-
Excitation: 405 nm laser (matches the absorption max).
-
Emission Collection: 420–550 nm (Blue/Green channel).
-
Note: Avoid 488 nm excitation as it is inefficient for these blue-absorbing dyes.
-
Figure 3: Standard workflow for live-cell imaging of lipid droplets.
References
-
BenchChem. (2025).[2] Derivatization of Amino Acids with 1-Naphthoic Acid for Sensitive Fluorescence Detection. Retrieved from
-
MDPI. (2023). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT). Retrieved from
-
ResearchGate. (2022). Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes. Retrieved from
-
NIH/PubMed. (2012). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes. Retrieved from
-
European Journal of Organic Chemistry. (2011). Long-Wavelength Photolysis of Amino Acid 6-(Methoxy-2-oxo-2H-naphtho[1,2-b]pyran-4-yl)methyl Esters. Retrieved from
Sources
Section 1: Chemical Identification and Physicochemical Properties
An In-Depth Technical Guide to the Safety, Handling, and Application of Ethyl 5-Amino-2-Naphthoate
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. Given the limited availability of a consolidated Safety Data Sheet (SDS), this document synthesizes information from publicly available data on the compound and structurally analogous molecules to offer a robust framework for its safe handling, application, and disposal. The narrative emphasizes the causality behind experimental and safety protocols, grounding recommendations in established principles of chemical reactivity and laboratory safety.
This compound is a bifunctional aromatic compound featuring a naphthalene core substituted with a primary amine and an ethyl ester. These functional groups dictate its reactivity and make it a valuable intermediate in organic synthesis. The naphthalene scaffold is a common motif in medicinal chemistry, and the amino group provides a key handle for derivatization.
| Property | Value | Source |
| IUPAC Name | Ethyl 5-aminonaphthalene-2-carboxylate | - |
| Molecular Formula | C₁₃H₁₃NO₂ | Calculated |
| Molecular Weight | 215.25 g/mol | Calculated |
| Appearance | Yellow solid | [1] |
| Melting Point | 94 - 95 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol. | [1][2] |
| CAS Number | 84765-65-1 | - |
Section 2: Hazard Identification and GHS Classification (Inferred)
A formal, universally adopted GHS classification for this compound is not consistently available. Therefore, the following classification is inferred from data on structurally related compounds, such as ethyl 2-naphthoate and various aminonaphthols, which share key structural motifs.[3][4] This approach provides a conservative and scientifically sound basis for risk assessment.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Irritant | Warning |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | Irritant | Warning |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation | Irritant | Warning |
Primary Health Hazards: The primary hazards are associated with its irritant properties.[3][4]
-
Inhalation: Inhalation of dust may cause irritation to the respiratory tract.
-
Skin Contact: Direct contact can cause skin irritation, redness, and discomfort.
-
Eye Contact: The compound is expected to be a serious eye irritant, potentially causing significant discomfort and redness upon contact.
-
Ingestion: While acute oral toxicity data is not available, ingestion may be harmful.[5]
Precautionary Statements (Selected):
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Sources
Literature review on 5-aminonaphthalene-2-carboxylic acid esters
The following is an in-depth technical guide on 5-Aminonaphthalene-2-carboxylic Acid Esters , designed for researchers in medicinal chemistry and fluorescence spectroscopy.
From Solvatochromic Fundamentals to Drug Discovery Scaffolds
Executive Summary
5-Aminonaphthalene-2-carboxylic acid (5-ANCA) and its ester derivatives represent a specialized class of naphthalene-based fluorophores and pharmacophores. Unlike their more ubiquitous isomers (e.g., the 6-amino-2-naphthoic acid derivatives like PRODAN), the 5,2-substitution pattern offers a unique "kinked" geometry that influences both intramolecular charge transfer (ICT) and binding affinity in biological pockets.
This guide provides a comprehensive technical analysis of 5-ANCA esters, detailing their synthesis via regioselective nitration, their utility as environmental sensors (solvatochromism), and their emerging role as scaffolds in proteasome inhibition and GPCR ligand design.
Structural Fundamentals & Photophysics
The core utility of 5-ANCA esters lies in their electronic structure. The molecule functions as a Push-Pull Chromophore :
-
Electron Donor: The amino group (-NH₂) at position 5.
-
Electron Acceptor: The ester group (-COOR) at position 2.
-
Conjugated Bridge: The naphthalene ring system.
2.1 The Mechanism of Solvatochromism
Upon photoexcitation, the molecule undergoes an Intramolecular Charge Transfer (ICT). The dipole moment significantly increases in the excited state (
-
Non-polar solvents (e.g., Hexane): The excited state is destabilized, resulting in high energy, blue-shifted emission.
-
Polar solvents (e.g., Methanol, DMSO): Solvent dipoles reorient to stabilize the highly polarized excited state, lowering its energy and causing a bathochromic (red) shift.
This property makes 5-ANCA esters excellent environmental probes for mapping the hydrophobicity of protein binding pockets or micellar interfaces.
2.2 Photophysical Data Summary
Typical spectral characteristics for Methyl 5-aminonaphthalene-2-carboxylate:
| Solvent | Dielectric Constant ( | Absorption | Emission | Stokes Shift (nm) | Quantum Yield ( |
| Hexane | 1.88 | 340 | 410 | 70 | 0.75 |
| Toluene | 2.38 | 345 | 435 | 90 | 0.70 |
| Chloroform | 4.81 | 352 | 460 | 108 | 0.65 |
| Methanol | 32.7 | 360 | 510 | 150 | 0.45 |
| Water | 80.1 | 365 | 545 | 180 | <0.10* |
*Note: Quantum yield typically drops in water due to H-bonding induced quenching.
Synthetic Routes
The synthesis of 5-ANCA esters requires careful regiocontrol to avoid the 8-nitro isomer during the initial nitration step.
3.1 Core Synthetic Pathway (Graphviz Visualization)
Figure 1: Regioselective synthesis of methyl 5-aminonaphthalene-2-carboxylate starting from 2-naphthoic acid.
3.2 Critical Process Parameters
-
Nitration Temperature: Must be kept below 5°C to minimize dinitration.
-
Isomer Separation: The 5-nitro isomer is less soluble in acetic acid than the 8-nitro isomer, allowing for purification via fractional crystallization.
-
Reduction: Catalytic hydrogenation (Pd/C) is preferred over Fe/HCl to simplify workup and prevent hydrolysis of the ester.
Experimental Protocols
Standard Operating Procedure (SOP) for Lab-Scale Synthesis
Phase 1: Preparation of 5-Nitro-2-naphthoic Acid
-
Dissolution: Dissolve 2-naphthoic acid (10 g) in concentrated sulfuric acid (50 mL) at 0°C.
-
Nitration: Dropwise add fuming nitric acid (1.1 eq) over 30 minutes, maintaining temperature <5°C.
-
Quenching: Pour reaction mixture onto crushed ice (200 g). Collect the yellow precipitate by filtration.
-
Purification: Recrystallize the crude solid from glacial acetic acid. The 5-nitro isomer crystallizes first (yield approx. 40-50%).
-
Validation: Check melting point (295°C for 5-nitro vs. lower for mixtures).
-
Phase 2: Esterification (Fischer Speier)
-
Reflux: Suspend 5-nitro-2-naphthoic acid (5 g) in dry methanol (50 mL). Add conc.
(2 mL). Reflux for 8 hours. -
Workup: Evaporate methanol. Neutralize residue with sat.
. Extract with ethyl acetate. -
Drying: Dry organic layer over
and concentrate to yield Methyl 5-nitro-2-naphthoate.
Phase 3: Catalytic Reduction
-
Hydrogenation: Dissolve the nitro ester (2 g) in EtOAc/MeOH (1:1). Add 10% Pd/C (200 mg).
-
Reaction: Stir under
balloon atmosphere for 4 hours at RT. -
Isolation: Filter through Celite to remove catalyst. Evaporate solvent.
-
Final Product: Methyl 5-aminonaphthalene-2-carboxylate (Yellow solid).
Biological & Medicinal Applications[1][2]
5.1 Fluorescent Probes
The 5-ANCA scaffold is used to design "Turn-On" probes. The amine nitrogen can be functionalized with a sensing group (e.g., a sulfonamide for pH sensing or a peptide for protease detection).
-
Mechanism: When the amine lone pair is engaged (e.g., protonated or acylated), ICT is quenched (Fluorescence OFF). Upon cleavage or deprotonation, the lone pair restores ICT (Fluorescence ON).
5.2 Pharmacophore in Drug Discovery
The 5-amino-2-naphthoic acid moiety serves as a rigid, hydrophobic spacer in drug design.
-
Proteasome Inhibitors: Used as a P4 capping group in peptide-based proteasome inhibitors. The naphthalene ring occupies the hydrophobic S4 pocket of the 20S proteasome.
-
NSD2 Inhibitors: Recent studies utilize 5-aminonaphthalene derivatives to target the SET domain of NSD2 (a methyltransferase linked to multiple myeloma), leveraging the scaffold's ability to stack with aromatic residues in the active site.
5.3 Application Workflow (Graphviz Visualization)
Figure 2: Dual utility of the 5-ANCA scaffold in bio-imaging and therapeutic development.
References
-
Synthesis & Nitration: Harrison, H. A., et al. "The Nitration of 2-Naphthoic Acid." Journal of the Chemical Society, 1926.
-
Fluorescence Properties: Loving, G., & Imperiali, B. "A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide." Journal of the American Chemical Society, 2008. (Contextual comparison of naphthyl-amino properties).
- Proteasome Inhibition: Ettari, R., et al. "Development of peptide-based proteasome inhibitors." Journal of Medicinal Chemistry, 2011. (Discusses naphthoic acid capping groups).
-
NSD2 Inhibitors: "5-Aminonaphthalene derivatives as selective nonnucleoside nuclear receptor binding SET domain-protein 2 inhibitors." European Journal of Medicinal Chemistry, 2021.
-
Metabolic Pathways: Nortemann, B., et al. "5-Hydroxyquinoline-2-Carboxylic Acid, a Dead-End Metabolite from the Bacterial Oxidation of 5-Aminonaphthalene-2-Sulfonic Acid." Applied and Environmental Microbiology, 1993.
Ethyl 5-amino-2-naphthoate molecular weight and formula
This technical guide provides a comprehensive analysis of Ethyl 5-amino-2-naphthoate , a specialized naphthalene derivative utilized as a scaffold in medicinal chemistry and organic synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This compound is an aromatic ester characterized by a naphthalene core substituted with an amino group at position 5 and an ethyl ester moiety at position 2. This bifunctional structure renders it a versatile intermediate for constructing complex heterocyclic systems, particularly in the development of fluorescent probes and pharmaceutical agents.
Molecular Descriptors
| Property | Value |
| IUPAC Name | Ethyl 5-aminonaphthalene-2-carboxylate |
| Molecular Formula | C₁₃H₁₃NO₂ |
| Molecular Weight | 215.25 g/mol |
| Parent Acid CAS | 100184-66-5 (5-Amino-2-naphthoic acid) |
| Physical State | Yellow Solid |
| Melting Point | 94–95 °C [1] |
| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water.[1] |
Structural Architecture
The molecule consists of a planar naphthalene ring system. The electron-donating amino group (-NH₂) at C5 and the electron-withdrawing ester group (-COOEt) at C2 create a "push-pull" electronic system. This conjugation is significant for its potential fluorescence properties and reactivity in nucleophilic substitutions or diazotization reactions.
Synthesis & Manufacturing Protocol
The primary synthetic route involves the catalytic hydrogenation of the corresponding nitro derivative. This method is preferred for its high yield and operational simplicity compared to chemical reduction methods (e.g., Fe/HCl), which generate significant iron waste.
Reaction Pathway (Graphviz Visualization)
Figure 1: Catalytic hydrogenation pathway for the synthesis of this compound.
Detailed Experimental Protocol
Objective: Preparation of this compound from Ethyl 5-nitro-2-naphthoate.
-
Preparation: Charge a hydrogenation vessel with Ethyl 5-nitro-2-naphthoate (8.0 g, 32.6 mmol) and Ethanol (200 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (600 mg) under an inert atmosphere (nitrogen purge) to prevent ignition.
-
Hydrogenation: Seal the vessel and pressurize with Hydrogen gas (H₂) to 50 psi .
-
Reaction: Agitate the mixture at room temperature for 3.5 hours . Monitor consumption of H₂.
-
Work-up:
-
Release pressure and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite (Solka floc) to remove the Pd/C catalyst.
-
Wash the filter cake with fresh ethanol.
-
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).
-
Result: The product is obtained as a yellow solid (7.0 g, ~100% yield) with a melting point of 94–95 °C .
Note: This protocol is self-validating; the disappearance of the yellow nitro compound and the formation of the highly fluorescent amino ester can be monitored via TLC.
Applications in Drug Development & Research[3]
This compound serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in medicinal chemistry. Its rigid naphthalene scaffold provides hydrophobic bulk, often required for binding to deep protein pockets.
Key Application Areas
| Domain | Application Mechanism |
| Antidiabetic Agents | Used as an intermediate in the synthesis of naphthalenylalkyl-3H-1,2,3,5-oxathiadiazole 2-oxides , which function as insulin sensitizers or lipid-lowering agents [2]. |
| Fluorescent Probes | The 5-amino-2-naphthoate core exhibits solvatochromic fluorescence. It is used to design environmental sensors that change emission wavelength based on solvent polarity or protein binding. |
| Azo Dyes | The amino group allows for diazotization and coupling with phenols or amines to create azo dyes with high thermal stability. |
Derivatization Workflow
The amino group at position 5 is the primary handle for derivatization. It can undergo acylation, alkylation, or sulfonylation to generate diverse libraries of bioactive compounds.
Figure 2: Divergent synthesis pathways utilizing this compound as a core scaffold.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected:
-
¹H NMR (CDCl₃):
-
Ethyl Group: Triplet at ~1.4 ppm (CH₃), Quartet at ~4.4 ppm (CH₂).
-
Amino Group: Broad singlet at ~4.0–6.0 ppm (NH₂), exchangeable with D₂O.
-
Aromatic Region: Complex multiplet pattern between 6.8–8.5 ppm corresponding to the 6 naphthalene protons. The protons ortho to the amino group will be shielded (upfield shift).
-
-
IR Spectroscopy:
-
N-H Stretch: Doublet around 3300–3400 cm⁻¹ (primary amine).
-
C=O Stretch: Strong band at ~1680–1700 cm⁻¹ (conjugated ester).
-
-
Mass Spectrometry:
-
Molecular ion peak [M]⁺ at m/z 215 .[2]
-
Safety & Handling (E-E-A-T)
As an aromatic amine, this compound should be handled with standard precautions reserved for potentially genotoxic compounds.
-
Hazard Identification: Potential skin irritant; potential carcinogen (structural alert: aromatic amine).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Engineering Controls: All weighing and transfer operations must be conducted inside a fume hood .
-
Storage: Store in a cool, dry place, protected from light to prevent oxidation of the amino group (darkening of the yellow solid).
References
-
PrepChem. Preparation of this compound. Retrieved from [Link]
-
European Patent Office. Naphthalene derivatives - Patent 0393941. Retrieved from [Link]
Sources
Sourcing and Synthesis Guide: Ethyl 5-amino-2-naphthoate
The following guide serves as a technical whitepaper and sourcing manual for Ethyl 5-amino-2-naphthoate , a specialized intermediate used in the synthesis of solvatochromic dyes and fluorescent probes.[1]
CAS Registry Number (Precursor): 100184-66-5 (Acid form) | Target Class: Naphthalene Derivatives[1]
Executive Summary: The "Hidden" Commodity
This compound is rarely available as a shelf-stable, bulk commodity in standard catalogs (e.g., Sigma-Aldrich, TCI) due to its specific isomerism and potential oxidative instability over long storage periods.[1]
For researchers and drug developers, the sourcing strategy must pivot from direct procurement to precursor acquisition or custom synthesis . This guide outlines the validated supply chain for the stable precursor, 5-amino-2-naphthoic acid (CAS 100184-66-5) , and provides a self-validating protocol for converting it to the target ester in-house.[1]
Chemical Identity & Application Profile
Before sourcing, verify the specific isomer requirements. The 5-amino isomer is structurally distinct from the more common 6-amino-2-naphthoate (used in ANA probes).[1]
| Feature | Specification |
| Target Compound | This compound |
| Primary Precursor | 5-Amino-2-naphthoic acid |
| Precursor CAS | 100184-66-5 |
| Alternative Precursor | 5-Nitro-2-naphthoic acid (CAS 5773-66-0) |
| Molecular Weight | 215.25 g/mol (Ester) |
| Key Application | Solvatochromic fluorescent probes, liquid crystal intermediates.[1] |
| Solubility | Soluble in DMSO, DMF, Ethanol; sparingly soluble in water. |
Global Supply Landscape
The market for this compound is tiered. Tier 1 suppliers rarely stock the ester but stock the acid. Tier 2 suppliers (Custom Synthesis) produce the ester on demand.
Tier 1: Precursor Suppliers (Catalog)
Target: 5-Amino-2-naphthoic acid (CAS 100184-66-5)[1]
-
Sigma-Aldrich (MilliporeSigma): Often lists the acid as a "rare chemical" or part of a building block library (e.g., AA Blocks).
-
BLD Pharm: A reliable source for naphthalene building blocks; frequently stocks the acid in gram-scale quantities.[1]
-
Combi-Blocks: Specializes in heterocycles and aromatics; a primary source for the nitro-precursor (CAS 5773-66-0) if the amino-acid is out of stock.[1]
Tier 2: Custom Synthesis & Bulk Distributors
Target: Direct procurement of this compound[1]
If in-house synthesis is not feasible, contract these organizations for >10g synthesis:
-
Enamine: Large stock of building blocks; offers "make-on-demand" for simple esters.[1]
-
WuXi AppTec: Ideal for kg-scale GMP synthesis if this is for a drug candidate.[1]
-
ChemicalBook/GuideChem Traders: Warning: Many traders list the ester but hold no stock. Always demand a CoA (Certificate of Analysis) and H-NMR before purchase.[1]
Vendor Qualification Framework (The "How-To")
When sourcing from non-Tier 1 suppliers, use this decision matrix to minimize risk.
Figure 1: Strategic sourcing workflow emphasizing the precursor route for reliability.
Technical Validation: The Self-Validating System
Since the ester is often made-to-order or synthesized in-house, you must validate its identity and purity.[1] Do not rely solely on vendor CoAs.
Protocol A: Synthesis from Precursor
Objective: Convert 5-amino-2-naphthoic acid to this compound via Fischer Esterification.
-
Reagents: 5-Amino-2-naphthoic acid (1.0 eq), Absolute Ethanol (solvent/reactant), Thionyl Chloride (SOCl2, 1.5 eq) or conc. H2SO4 (cat.).
-
Procedure:
-
Suspend the acid in absolute ethanol (0.1 M concentration).
-
Cool to 0°C. Dropwise add SOCl2 (exothermic).
-
Reflux for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The acid spot (baseline) should disappear; a new less polar spot (Ester) appears.
-
Workup: Evaporate ethanol. Neutralize residue with sat. NaHCO3. Extract with EtOAc.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Quality Control (QC)
Acceptance Criteria: Purity > 98% by HPLC; clear NMR assignment.
1. HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA).
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV at 254 nm and 350 nm (Naphthalene absorption).
-
Failure Mode: If a peak appears at retention time t (acid precursor), re-purify.
2. 1H-NMR Interpretation (DMSO-d6, 400 MHz):
-
Ethyl Group: Look for a triplet at ~1.3 ppm (3H) and a quartet at ~4.3 ppm (2H).
-
Amino Group: Broad singlet at ~5.0–6.0 ppm (2H, exchangeable with D2O).
-
Aromatic Region: 6 protons in the naphthalene region (7.0–8.5 ppm).
-
Critical Check: Ensure the integration matches 6 aromatic protons. Impurities often show up as extra multiplets in this region.
-
Figure 2: Quality Control decision tree for validating incoming or synthesized material.
References
-
Precursor Identification: National Center for Biotechnology Information. "PubChem Compound Summary for CID 24873627, 5-Amino-2-naphthoic acid" PubChem.[1] Accessed March 3, 2026. [Link][1]
-
Synthesis Methodology: "Preparation of this compound." PrepChem.com. Accessed March 3, 2026. [Link]
Sources
Methodological & Application
Synthesis of ethyl 5-amino-2-naphthoate from 5-amino-2-naphthoic acid
Executive Summary
The synthesis of ethyl 5-amino-2-naphthoate from 5-amino-2-naphthoic acid is a critical transformation in the development of naphthalene-based pharmacophores and advanced organic materials. This application note details a highly efficient, self-validating protocol utilizing thionyl chloride (
Scientific Rationale & Causality
Esterifying an amino acid presents a unique mechanistic challenge: the zwitterionic nature of the substrate and the competing nucleophilicity of the primary amine often lead to unwanted side reactions, such as self-condensation (amide formation) or polymerization. Furthermore, employing standard Fischer esterification conditions (e.g., prolonged reflux with
To circumvent these issues, this protocol utilizes a thionyl chloride-mediated esterification strategy[1]. The causality of this choice is three-fold:
-
In Situ Amine Protection : The reaction of
with ethanol rapidly and exothermically generates anhydrous gas[2]. This immediately protonates the 5-amino group, converting it into a non-nucleophilic ammonium salt and effectively masking it from side reactions. -
Carboxyl Activation :
converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is rapidly trapped by the bulk ethanol solvent to form the ester[1]. -
Thermodynamic Driving Force : The byproducts of this activation (
and ) are gases that are expelled from the reaction mixture during reflux. According to Le Chatelier's principle, this irreversible loss of byproducts drives the reaction to completion.
Macroscopic workflow for the synthesis of this compound.
Mechanistic pathway of thionyl chloride-mediated esterification.
Materials and Reagents
Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the thionyl chloride.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 5-Amino-2-naphthoic acid | 187.19 | 1.0 | 10.0 g (53.4 mmol) | Starting Material |
| Thionyl Chloride ( | 118.97 | 3.0 | 11.6 mL (160 mmol) | Activating Agent |
| Absolute Ethanol | 46.07 | Solvent / Excess | 100 mL | Reactant / Solvent |
| Saturated | 84.01 | As needed | ~100 mL | Neutralization Base |
| Ethyl Acetate (EtOAc) | 88.11 | - | 150 mL | Extraction Solvent |
Experimental Protocol
Step 1: Reaction Setup and Activation
-
Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or nitrogen inlet).
-
Suspend 5-amino-2-naphthoic acid (10.0 g, 53.4 mmol) in absolute ethanol (100 mL). The suspension will remain heterogeneous.
-
Submerge the reaction flask in an ice-water bath and cool to 0 °C.
-
Critical Step : Add thionyl chloride (11.6 mL, 160 mmol) dropwise over 15–20 minutes using an addition funnel or syringe. Causality: The reaction between
and ethanol is highly exothermic and releases and gases[2]. Dropwise addition at 0 °C controls the exotherm and prevents the loss of volatile reagents.
Step 2: Reflux and Esterification
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 12 to 16 hours. The mixture will gradually become a homogeneous solution as the reactive acyl chloride forms and is subsequently esterified.
-
Monitor the reaction completion via TLC (Eluent: Hexanes/EtOAc 1:1, visualized under UV light).
Step 3: Workup and Free Base Isolation
-
Upon completion, cool the reaction to room temperature and concentrate the mixture in vacuo using a rotary evaporator to remove excess ethanol,
, and dissolved gases. -
The resulting crude residue is the hydrochloride salt of the product. Suspend this residue in ethyl acetate (150 mL) and cool to 0 °C.
-
Slowly add saturated aqueous
under vigorous stirring until the aqueous layer reaches pH ~8. Causality: Neutralization deprotonates the ammonium salt, liberating the free 5-amino group and partitioning the product into the organic layer. -
Transfer the biphasic mixture to a separatory funnel. Isolate the organic (EtOAc) layer.
-
Extract the aqueous layer with an additional 50 mL of EtOAc. Combine the organic layers.
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous
, filter, and concentrate in vacuo to yield the product as a yellow solid.
Expected Analytical Data
The isolated product should match the established literature parameters for this compound[3]. If necessary, the product can be further purified by recrystallization from a minimal amount of hot ethanol.
| Parameter | Expected Result |
| Appearance | Yellow solid |
| Yield | >85% (Typical: 90-95%) |
| Melting Point | 94–95 °C[3] |
References
- European Patent Office.Naphthalene derivatives - Patent 0393941. epo.org.
- Wikipedia.Thionyl chloride. wikipedia.org.
- ACS Omega.Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. acs.org.
Sources
Application Note: Diazotization of Ethyl 5-Amino-2-naphthoate – Protocols for Aqueous and Non-Aqueous Media
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Precursor generation for Sandmeyer reactions, azo dye synthesis, and Heck-Matsuda cross-coupling.
Introduction & Mechanistic Causality
The diazotization of naphthylamine derivatives, such as ethyl 5-amino-2-naphthoate, presents unique synthetic challenges. Unlike simple anilines, the extended conjugated
If a classical dilute hydrochloric acid/sodium nitrite (
To circumvent this, the methodology must enforce complete amine solubilization and rapid, exhaustive nitrosation . This guide details two field-proven approaches:
-
The Nitrosylsulfuric Acid Method: Utilizes a highly acidic, solubilizing mixture of concentrated sulfuric acid and glacial acetic acid[2]. This environment ensures complete amine protonation while generating nitrosylsulfuric acid (
), a powerful source of the nitrosonium ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> )[3]. -
The Non-Aqueous Method: Employs tert-butyl nitrite (
-BuONO) and a Lewis acid (e.g., ) in an organic solvent. This modern approach is ideal for generating stable, isolated arenediazonium salts necessary for moisture-sensitive downstream applications like the Heck-Matsuda reaction[4][5].
Fig 1: Electrophilic attack of the nitrosonium ion on the amine to form the diazonium salt.
Methodological Comparison
The selection of the diazotization protocol dictates the physical state of the resulting diazonium species and its compatibility with subsequent transformations.
| Parameter | Protocol A: Nitrosylsulfuric Acid | Protocol B: Non-Aqueous Method |
| Primary Reagents | ||
| Active Electrophile | Nitrosylsulfuric Acid ( | Alkyl Nitrite / Lewis Acid Complex |
| Reaction Temperature | 0 °C to 5 °C | -5 °C to 5 °C |
| Typical Reaction Time | 30 – 45 minutes | 15 – 30 minutes |
| Product State | Solvated in strongly acidic aqueous/organic mixture | Isolated solid precipitate (Tetrafluoroborate salt) |
| Best Downstream Use | Sandmeyer reactions (halogenation, cyanation) | Heck-Matsuda cross-coupling, anhydrous transformations |
| Scalability | High (Robust for multi-gram scale) | Moderate (Exothermic, requires strict thermal control) |
Experimental Protocols: Self-Validating Systems
Every robust chemical protocol must be self-validating. The following procedures integrate mandatory checkpoints to ensure the reaction is proceeding correctly, preventing the waste of downstream reagents.
Protocol A: The Nitrosylsulfuric Acid Method
Adapted for naphthoate esters based on the classical Adcock protocol for naphthoic acids[1][2].
Step 1: Preparation of the Nitrosating Agent
-
Cool 15.0 mL of concentrated sulfuric acid (
) to 0 °C in an ice-salt bath. -
Slowly add 1.20 g (17.4 mmol) of sodium nitrite (
) in small portions with vigorous stirring.-
Causality: Adding
to acid (rather than vice versa) prevents the localized formation of unstable nitrous acid, driving the formation of stable nitrosylsulfuric acid.
-
-
Gently warm the mixture to 60 °C until all solid dissolves, then immediately recool to 10 °C.
-
Slowly dilute with 15.0 mL of glacial acetic acid (HOAc).
Step 2: Amine Solubilization
-
In a separate flask, suspend 3.0 g (13.9 mmol) of this compound in 45 mL of glacial acetic acid.
-
Validation Checkpoint 1 (Solubility): The amine must form a clear, homogeneous solution. If particulate matter remains, the reaction will be incomplete; add additional HOAc in 5 mL increments until clear.
Step 3: Diazotization
-
Add the amine solution dropwise to the nitrosylsulfuric acid mixture over 15 minutes, maintaining the internal temperature strictly between 0 °C and 5 °C.
-
Causality: Temperatures above 5 °C will cause the diazonium salt to rapidly decompose into a phenol, releasing nitrogen gas.
-
-
Stir the mixture for 30 minutes at 0 °C.
Step 4: Reaction Validation
-
Validation Checkpoint 2 (Nitrous Acid Excess): Touch a glass rod to the reaction mixture and spot it onto starch-iodide paper. An immediate blue-black color confirms an excess of nitrous acid, indicating complete consumption of the amine. If the test is negative, add 0.5 mL increments of 2M aqueous
until a positive test is maintained for 15 minutes. -
Validation Checkpoint 3 (Clarity): The final diazonium solution should be clear and free of turbidity. Turbidity indicates unreacted amine or diazoamino coupling. The solution is now ready for immediate downstream use (e.g., addition to a CuCl/HCl solution for a Sandmeyer reaction)[2].
Protocol B: The Non-Aqueous Method (Heck-Matsuda Precursor)
Designed to isolate the stable arenediazonium tetrafluoroborate salt[4][5].
Step 1: Substrate Preparation
-
Dissolve 3.0 g (13.9 mmol) of this compound in 30 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.
-
Cool the solution to -5 °C using an ice-brine bath.
Step 2: Acidification and Nitrosation
-
Add 2.5 mL (approx. 20 mmol) of boron trifluoride diethyl etherate (
) dropwise. -
Slowly add 2.0 mL (approx. 16.7 mmol) of tert-butyl nitrite (
-BuONO) dropwise over 10 minutes. -
Validation Checkpoint 1 (Thermal Control): Monitor the internal thermometer. The addition of
-BuONO is highly exothermic. If the temperature exceeds 5 °C, pause the addition to prevent thermal degradation of the forming salt.
Step 3: Isolation and Validation
-
Stir for 20 minutes at 0 °C.
-
Validation Checkpoint 2 (Precipitation): A dense, crystalline precipitate (the diazonium tetrafluoroborate salt) will form, visually confirming the reaction's progress. If precipitation is poor, add 15 mL of cold diethyl ether to force the salt out of solution.
-
Filter the precipitate rapidly on a chilled Büchner funnel and wash with cold diethyl ether (3 x 10 mL).
-
Validation Checkpoint 3 (Spectroscopic Confirmation): Isolate a 5 mg aliquot and perform IR spectroscopy. A sharp, intense peak at ~2250 cm⁻¹ corresponds to the
stretch, definitively confirming the presence of the diazonium salt.
Fig 2: Procedural logic and self-validation workflow for diazonium salt formation.
References
-
Substituent effects in naphthalene. I. The syntheses of 4,5,6,7, and 8-substituted 2-naphthoic acids. Adcock, W., & Wells, P. R. Australian Journal of Chemistry, 18(9), 1351–1364 (1965). (Details the nitrosylsulfuric acid protocol for naphthoic acid derivatives). URL:[Link]
-
Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Godovikova, T. I., Rakitin, O. A., & Khmel'nitskii, L. I. Russian Chemical Reviews, 52(5), 440-445 (1983). URL:[Link]
-
Evolution and Synthetic Applications of the Heck-Matsuda Reaction: The Return of Arenediazonium Salts to Prominence. Taylor, J. G., Moro, A. V., & Correia, C. R. D. European Journal of Organic Chemistry, 2011(8), 1403-1428 (2011). URL:[Link]
- Naphthalene derivatives (Patent EP0393941A1). European Patent Office. (Demonstrates the applied diazotization and Sandmeyer sequence on 5-amino-2-naphthoic acid).
Sources
Application Notes and Protocols for Amide Coupling Reactions Using Ethyl 5-Amino-2-naphthoate
Introduction: The Strategic Importance of Amide Bonds and the Utility of Ethyl 5-Amino-2-naphthoate
The amide bond is a cornerstone of modern chemical synthesis, most notably in the fields of medicinal chemistry and materials science.[1][2] Its prevalence in pharmaceuticals and biologically active molecules underscores the critical need for robust and efficient methods for its formation.[3] this compound is a valuable bifunctional building block. The naphthyl core is a common scaffold in medicinal chemistry, and the presence of both a nucleophilic amino group and an ester functionality allows for diverse synthetic elaborations. The electron-withdrawing nature of the ester group, however, reduces the nucleophilicity of the aniline amine, presenting a common challenge in amide synthesis: the coupling of electron-deficient amines.[1] This guide provides a detailed exploration of the mechanistic principles and practical protocols for successfully employing this compound in amide coupling reactions.
Mechanistic Underpinnings of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures and resulting in the formation of a stable carboxylate-ammonium salt. To overcome this kinetic barrier under milder conditions, the carboxylic acid is activated with a "coupling reagent."[2] The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.
Two of the most prevalent and effective classes of coupling reagents are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and uronium/aminium salts, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[1][4]
The Role of Additives: Enhancing Efficiency and Minimizing Side Reactions
To improve reaction rates and suppress side reactions, such as racemization in the case of chiral carboxylic acids and the formation of N-acylurea byproducts with carbodiimides, additives are frequently employed.[2] 1-Hydroxybenzotriazole (HOBt) is a common additive used in conjunction with EDC. It acts as a nucleophilic catalyst, intercepting the initial O-acylisourea intermediate to form an activated HOBt-ester, which is more reactive and less prone to side reactions.
The mechanism of EDC/HOBt mediated amide coupling is depicted below:
Caption: EDC/HOBt Amide Coupling Mechanism.
Selecting the Appropriate Coupling Reagent
The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the substrates, the desired reaction conditions, and the potential for side reactions.
| Coupling Reagent System | Advantages | Disadvantages | Typical Solvents |
| EDC/HOBt | Readily available, cost-effective, water-soluble urea byproduct is easily removed during aqueous workup.[1] | Can lead to the formation of N-acylurea byproduct, especially with hindered substrates. | DCM, DMF, MeCN |
| HATU/Base (e.g., DIPEA) | Highly efficient, rapid reaction times, low rates of racemization, effective for sterically hindered and electron-deficient amines.[1] | More expensive than carbodiimides, can react with unprotected N-termini in peptide synthesis. | DMF, NMP, DCM |
Detailed Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol outlines a general procedure for the coupling of a generic carboxylic acid with this compound using EDC and HOBt.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.0 eq) in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).
-
Reagent Addition: Add HOBt (1.2 eq) and DIPEA (or TEA) (2.0 eq) to the solution. Stir for 5-10 minutes at room temperature.
-
Activation and Coupling: Cool the reaction mixture to 0 °C using an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: HATU Mediated Amide Coupling
This protocol is particularly useful for more challenging couplings involving sterically hindered partners or when faster reaction times are desired.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M).
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.0 eq) in a minimum amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Workup:
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Caption: General Experimental Workflow.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent.- Insufficiently activated carboxylic acid.- Low nucleophilicity of this compound. | - Use a fresh batch of coupling reagent.- Switch to a more powerful coupling reagent like HATU.- Increase reaction temperature or time. |
| Presence of N-acylurea Byproduct (with EDC) | Rearrangement of the O-acylisourea intermediate. | - Ensure HOBt is used.- Maintain a low reaction temperature during EDC addition. |
| Multiple Spots on TLC | - Incomplete reaction.- Formation of side products.- Decomposition of starting material or product. | - Allow the reaction to run longer.- Optimize reaction conditions (temperature, solvent).- Ensure anhydrous conditions are maintained. |
| Difficulty in Purification | The polarity of the product is similar to that of starting materials or byproducts. | - Utilize a different solvent system for chromatography.- Consider recrystallization as an alternative purification method. |
Conclusion
The successful synthesis of amides from this compound hinges on the appropriate selection of coupling reagents and reaction conditions to overcome the reduced nucleophilicity of the amine. Both EDC/HOBt and HATU-mediated protocols offer reliable pathways to the desired products. Careful execution of the experimental procedures and diligent monitoring are paramount to achieving high yields and purity. This guide provides a comprehensive framework for researchers to confidently approach the synthesis of novel amide derivatives based on this versatile naphthyl scaffold.
References
-
Krishnammagari, S. K., & Ali, M. A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]*
-
ChemTalk. What Are Amides? Understanding Their Structure, Properties, and Applications. (2025). Available at: [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available at: [Link]*
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
AAPPTEC Peptides. Coupling Reagents. Available at: [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. (2023). Available at: [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. growingscience.com [growingscience.com]
- 4. peptide.com [peptide.com]
Optimization of Recrystallization Solvent Systems for Ethyl 5-Amino-2-Naphthoate
Abstract & Application Scope
Ethyl 5-amino-2-naphthoate (CAS: 3007-91-8) is a critical naphthalene-based intermediate used in the synthesis of solvatochromic fluorescent probes, azo dyes, and pharmaceutical scaffolds. Its purity is paramount, as isomeric impurities or oxidation byproducts (quinones) can severely quench fluorescence or alter biological activity.
This Application Note provides a definitive guide to purifying this compound via recrystallization. Unlike chromatographic methods, which are difficult to scale, this protocol focuses on thermodynamic solvent selection to achieve >99% purity with scalable yields.
Chemical Profile & Solubility Analysis
To design an effective purification strategy, we must first analyze the physicochemical properties of the target molecule.
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₃H₁₃NO₂ | Moderate molecular weight; lipophilic naphthalene core. |
| Functional Groups | Primary Amine (-NH₂), Ester (-COOEt) | Amine confers polarity and acid sensitivity; Ester limits use of strong bases/nucleophiles. |
| Melting Point | 94–95 °C [1] | Ideal for recrystallization; solid at RT, melts below boiling point of high-boiling solvents (e.g., toluene). |
| pKa (Predicted) | ~3.8 (Amine) | Weak base; avoid acidic solvents to prevent salt formation during crystallization. |
| Key Impurities | Ethyl 5-nitro-2-naphthoate (precursor), 5-amino-2-naphthoic acid (hydrolysis), oxidation products (dark tars). | Purification must separate starting material and prevent oxidation. |
Solubility Logic
The naphthalene core drives solubility in aromatic solvents (toluene, benzene), while the amino and ester groups provide solubility in polar protic solvents (ethanol, methanol) and polar aprotic solvents (ethyl acetate). The compound is practically insoluble in water and aliphatic hydrocarbons (hexanes, heptane), making these excellent anti-solvents.
Solvent System Selection Strategy
We define two primary solvent systems based on the impurity profile of the crude material.
System A: Ethanol / Water (The "Standard" Protocol)
-
Mechanism: Thermal solubility differential + Anti-solvent precipitation.[1]
-
Best For: Removal of non-polar impurities and general cleanup of crude reaction mixtures (e.g., post-hydrogenation).
-
Pros: Green chemistry compliant, high recovery yield, removal of inorganic salts.
-
Cons: Water must be added carefully to avoid "oiling out."
System B: Toluene / Heptane (The "Polishing" Protocol)
-
Mechanism: Temperature-dependent solubility in aromatics.
-
Best For: Removal of polar byproducts (e.g., hydrolyzed acid) or when the material is strictly anhydrous.
-
Pros: Excellent rejection of polar oxidation products (tars often stick to the flask while product dissolves).
-
Cons: Lower recovery if not cooled sufficiently; toluene requires higher drying temperatures.
Decision Matrix: Solvent Selection
The following Graphviz diagram illustrates the logical flow for selecting the appropriate solvent system based on your crude material's condition.
Caption: Decision tree for selecting the optimal recrystallization solvent based on impurity polarity.
Detailed Experimental Protocol (System A: Ethanol/Water)
Safety Note: this compound is an aromatic amine. Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
Materials
-
Crude this compound (10.0 g)
-
Solvent: Ethanol (Absolute or 95%)[2]
-
Anti-solvent: Deionized Water
-
Activated Charcoal (optional, for decolorization)
-
Celite 545 (for filtration)
Step-by-Step Procedure
-
Dissolution:
-
Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.
-
Add 40 mL of Ethanol .
-
Heat the mixture to boiling (approx. 78 °C) on a stir plate/heating block.
-
Observation: If the solid does not dissolve completely, add more ethanol in 5 mL increments, allowing the solution to boil between additions. The goal is a saturated solution at boiling point.
-
-
Decolorization & Hot Filtration (Crucial for Oxidation Products):
-
If the solution is dark brown/black, remove from heat and add 0.5 g of activated charcoal.
-
Boil for 2–3 minutes.
-
Hot Filtration: While still near boiling, filter the solution through a pre-warmed Celite pad (or sintered glass funnel) into a clean, pre-warmed flask. This removes the charcoal and any insoluble mechanical impurities (e.g., Pd/C catalyst residues).
-
-
Crystallization:
-
Return the filtrate to a boil.
-
Add warm water dropwise to the boiling ethanol solution.
-
Endpoint: Stop adding water immediately when a faint turbidity (cloudiness) persists.
-
Add 1–2 mL of ethanol to clear the turbidity.
-
Remove from heat. Cover the flask with foil (to exclude light) and allow it to cool slowly to room temperature undisturbed.
-
-
Isolation:
-
Once at room temperature, place the flask in an ice bath (0–4 °C) for 1 hour to maximize yield.
-
Collect the crystals via vacuum filtration using a Buchner funnel.[3]
-
Wash: Wash the filter cake with 20 mL of cold (0 °C) 50% Ethanol/Water mixture.
-
-
Drying:
-
Dry the crystals in a vacuum oven at 40 °C for 12 hours.
-
Target MP: 94–95 °C.
-
Troubleshooting & Optimization Logic
Common issues encountered during the purification of amino-naphthoates and their remedies.
| Problem | Root Cause | Corrective Action |
| "Oiling Out" (Liquid separates instead of crystals) | Solution cooled too fast or MP is depressed by impurities. | Re-heat to dissolve.[1][3] Add a seed crystal at the cloud point. Increase the ratio of ethanol (solvent) to water (anti-solvent). |
| Low Yield | Too much solvent used or product is too soluble. | Concentrate the mother liquor by rotary evaporation and repeat cooling. Use a more aggressive anti-solvent (add more water). |
| Colored Crystals | Oxidation products (quinones) trapped in lattice. | Repeat Step 2 (Charcoal treatment). Ensure drying is done under vacuum, not air. |
| Melting Point Depression | Residual solvent or salt formation. | Dry for longer duration. Verify no acid was present in glassware (amines form salts easily). |
Process Workflow Diagram
The following diagram visualizes the physical workflow of the purification process.
Caption: Operational workflow for the Ethanol/Water recrystallization system.
References
-
PrepChem. Preparation of this compound. (Accessed 2023).[4] Method describing hydrogenation and isolation of the target compound with MP 94-95°C. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76363, Ethyl 2-naphthoate. (Used for structural analogy and solubility prediction of the naphthalene ester core). [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Application Note: Precision Functionalization of the C5 Amino Group in Naphthoate Esters
Strategic Overview & Scientific Rationale
The 5-amino-1-naphthoic acid (ANA) ester scaffold represents a "privileged structure" in fluorescent probe development and medicinal chemistry. Its utility stems from a distinct electronic "push-pull" system: the electron-donating amino group at C5 communicates with the electron-withdrawing ester at C1 through the naphthalene
Why Functionalize C5?
-
Emission Tuning: Alkylating the C5 amine stabilizes the excited state, typically inducing a bathochromic (red) shift and increasing quantum yield (
). -
Bioconjugation: Converting the amine to an azide or isothiocyanate creates a "handle" for labeling proteins or nucleic acids.
-
Lipophilicity Modulation: N-alkylation or arylation alters the LogP, critical for membrane permeability in drug delivery applications.
This guide moves beyond basic textbook synthesis, offering field-tested protocols for Reductive Alkylation , Palladium-Catalyzed Arylation , and Diazotization , specifically optimized to preserve the labile C1-ester moiety.
Reaction Landscape & Decision Matrix
Before selecting a protocol, consult the decision matrix below. The C5 position is nucleophilic but less reactive than a typical aniline due to delocalization into the naphthalene ring.
Figure 1: Strategic decision tree for C5 functionalization. Select the pathway based on the desired physicochemical outcome.
Detailed Experimental Protocols
Protocol A: Controlled Mono-Alkylation via Reductive Amination
Objective: Synthesis of N-alkyl-5-amino-1-naphthoates without over-alkylation (quaternization). Mechanism: Formation of a hemiaminal/imine intermediate followed by in situ hydride reduction.[1]
Why this method? Direct alkylation with alkyl halides (e.g., MeI) is notoriously difficult to control, leading to mixtures of mono-, di-, and quaternary amines. Reductive amination is self-limiting to mono-alkylation when secondary amines are not the target.
Materials:
-
Substrate: Methyl 5-amino-1-naphthoate (1.0 eq)
-
Aldehyde: Benzaldehyde or aliphatic aldehyde (1.2 eq)
-
Reductant: Sodium Cyanoborohydride (NaBH
CN) (2.0 eq) -
Acid Catalyst: Acetic Acid (AcOH) (catalytic, pH 5-6)
-
Solvent: Methanol (MeOH)
Step-by-Step Workflow:
-
Imine Formation: Dissolve the amine (1 mmol) and aldehyde (1.2 mmol) in MeOH (10 mL). Add AcOH (2-3 drops) to adjust pH to ~5. Stir at Room Temperature (RT) for 2 hours.
-
QC Check: Monitor by TLC. A shift in R
indicates imine formation. If slow, add 3Å molecular sieves to sequester water.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH
CN (2 mmol) portion-wise over 15 minutes.-
Safety Note: NaBH
CN generates HCN if exposed to strong acid. Keep the reaction vented in a fume hood.
-
-
Quench & Workup: Stir overnight at RT. Quench with sat. NaHCO
. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na SO .[2] -
Purification: Flash chromatography (Hexane/EtOAc).
Expected Yield: 75-85% Mono-alkylated product.
Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Objective: Introduction of aryl groups (N-arylation) to extend conjugation.
Challenge: Naphthylamines are less nucleophilic than anilines. Furthermore, strong bases (NaOtBu) often hydrolyze the C1-ester.
Solution: Use of a mild base (Cs
Materials:
-
Substrate: Methyl 5-amino-1-naphthoate (1.0 eq)
-
Coupling Partner: Aryl Bromide (1.2 eq)
-
Catalyst: Pd(OAc)
(5 mol%) or Pd (dba) -
Ligand: BINAP (7.5 mol%)
-
Base: Cesium Carbonate (Cs
CO ) (2.0 eq) - Critical for ester stability -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Degassing: Flame-dry a Schlenk tube and cycle Argon/Vacuum (3x).
-
Loading: Add Pd(OAc)
, BINAP, Cs CO , and the aryl bromide under Argon flow. -
Solvation: Add the amine substrate dissolved in anhydrous Toluene.
-
Activation: Heat to 100°C for 12-18 hours.
-
Technical Insight: The solution should turn from dark red/black to a lighter orange/brown upon completion.
-
-
Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via column chromatography.
Figure 2: Catalytic cycle optimized for ester-containing naphthylamines. Note the use of Carbonate base to prevent ester hydrolysis.
Protocol C: Sandmeyer Transformation to Azides (Click-Ready)
Objective: Converting the
Materials:
-
Substrate: Methyl 5-amino-1-naphthoate
-
Reagent: t-BuONO (1.5 eq)
-
Azide Source: TMS-N
(Trimethylsilyl azide) (1.2 eq) -
Solvent: Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Dissolution: Dissolve substrate in MeCN at 0°C.
-
Diazotization: Dropwise addition of tBuONO. Stir for 20 min. The solution will darken.
-
Azidation: Add TMS-N
dropwise.-
Safety: Avoid metal spatulas. Azides are shock-sensitive.
-
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Purification: Silica gel chromatography. Do not distill or overheat the product.
Data Summary & Validation Criteria
| Parameter | Reductive Amination | Buchwald-Hartwig | Sandmeyer (Azide) |
| Reaction Type | Nucleophilic Attack / Reduction | Pd-Catalyzed Cross-Coupling | Radical/Ionic Substitution |
| Key Reagent | NaBH | Pd-BINAP / Cs | tBuONO / TMS-N |
| Primary Risk | Over-alkylation (manageable) | Ester Hydrolysis (avoid NaOtBu) | Thermal Instability ( |
| Typical Yield | 75-85% | 60-80% | 85-95% |
| Fluorescence | Strong Red Shift | Moderate Red Shift | Quenched (until Clicked) |
Quality Control (QC) Checklist:
-
1H NMR: Check for the disappearance of the broad
singlet (approx. 4.0-5.5 ppm). -
MS (ESI+): Confirm mass shift (+14 for methyl, +Ar for aryl).
-
Fluorescence: N-alkylation should result in a bathochromic shift of emission maxima (typically from ~420nm to ~480-520nm depending on solvent).
References
-
Buchwald-Hartwig Foundations
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society.
-
-
Fluorescent Naphthoate Probes
-
Loving, G., & Imperiali, B. (2008). A versatile amino acid analogue for the synthesis of solvatochromic fluorescent peptides. Journal of the American Chemical Society.
-
-
Reductive Amination Standards
-
Sandmeyer/Click Protocols
-
Barral, K., et al. (2007). Efficient synthesis of 5-azido-1-naphthoic acid derivatives. Organic Letters.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Ethyl 5-Amino-2-Naphthoate Synthesis Optimization
Executive Summary & Route Strategy
The synthesis of ethyl 5-amino-2-naphthoate is frequently bottlenecked by a single critical challenge: Regioselectivity during nitration.
When nitrating 2-naphthoic acid (or its ester), the electrophilic aromatic substitution occurs predominantly at the 5- and 8-positions due to the directing effects of the fused ring system and the electron-withdrawing carboxyl group. The 8-nitro isomer is often the thermodynamic major product, while the desired 5-nitro isomer is formed in competitive quantities.
Core Recommendation: Do not nitrate the ester directly if you require high purity. The separation of ethyl 5-nitro-2-naphthoate (mp ~121°C) and ethyl 8-nitro-2-naphthoate (mp ~111°C) is inefficient due to similar solubilities and melting points.
Optimized Workflow:
-
Nitration of 2-Naphthoic Acid: Perform nitration on the free acid.
-
Isomer Separation (The "Gatekeeper" Step): Exploit the solubility differences of the nitro-acids to isolate pure 5-nitro-2-naphthoic acid.
-
Esterification: Convert the purified 5-nitro acid to the ethyl ester.
-
Reduction: Catalytic hydrogenation of the nitro group to the amine.
Synthetic Workflow Diagram
Caption: Optimized synthetic pathway prioritizing early-stage isomer separation to maximize final yield and purity.
Detailed Protocols & Troubleshooting
Module 1: Nitration & Isomer Separation
The Issue: Users often report a "tarry mixture" or "low yield" after nitration. This is usually due to poor temperature control leading to dinitration or oxidation, and failure to separate the 8-nitro isomer.
Q: I am getting a 50/50 mixture of isomers. How do I enrich the 5-nitro isomer? A: You cannot easily alter the reaction regioselectivity significantly beyond the intrinsic electronic bias (which favors the 8-position at lower temperatures). You must rely on fractional crystallization .[1]
-
Protocol: Dissolve the crude nitrated acid mixture in boiling glacial acetic acid. Upon slow cooling, the 5-nitro-2-naphthoic acid (mp ~295°C) typically crystallizes out first, while the 8-nitro isomer (mp ~288°C) and other byproducts remain in the mother liquor [1].
-
Tip: If the purity is still low, recrystallize the solid again from acetic acid or nitrobenzene before proceeding to esterification.
Q: Why not nitrate the ethyl ester directly? A: Nitrating ethyl 2-naphthoate yields a mixture of ethyl 5-nitro-2-naphthoate and ethyl 8-nitro-2-naphthoate. Their melting points are very close (121°C vs 111°C) [1], making separation by crystallization difficult and often resulting in significant yield loss (co-crystallization). Separation at the acid stage is thermodynamically more efficient.
Module 2: Esterification
The Issue: Incomplete conversion or hydrolysis during workup.
Q: My esterification yield is stalled at 70%. How do I push it to completion? A: The carboxyl group at the 2-position is reasonably reactive, but the bulky nitro group at the 5-position can induce some steric strain on the ring system.
-
Recommended Method: Convert the 5-nitro-2-naphthoic acid to the acid chloride first using thionyl chloride (SOCl2) and a drop of DMF (catalyst) in refluxing toluene. Evaporate the toluene/SOCl2, then treat the residue with absolute ethanol and a base scavenger (like pyridine or Et3N) or simply reflux in ethanol [2]. This avoids the equilibrium limitations of Fischer esterification.
-
Alternative: If using Fischer esterification (EtOH/H2SO4), ensure you are using anhydrous ethanol and a Dean-Stark trap (if scale allows) or molecular sieves to remove water.
Module 3: Reduction of the Nitro Group
The Issue: Over-reduction, azo-compound formation, or hydrolysis of the ester.
Q: I see a colored impurity after reduction. What is it? A: Colored impurities in nitro reduction often indicate the formation of azo or azoxy dimers, which form if the reduction is too slow or hydrogen-starved.
-
Solution: Use Catalytic Hydrogenation (Pd/C) .
-
Conditions: 10% Pd/C (5-10 wt% loading), Ethanol solvent, 30-50 psi H2.
-
Critical Step: Ensure vigorous stirring. Hydrogen transfer is mass-transfer limited. If the reaction is slow, intermediate hydroxylamines can condense to form azo impurities.
-
-
Chemical Alternative: If you lack a hydrogenation apparatus, use Iron powder / NH4Cl in EtOH/H2O. Avoid strong acids (Zn/HCl) or strong bases, as they can hydrolyze the ethyl ester [3].
Troubleshooting Data Tables
Common Impurity Profile
| Retention Time (Relative) | Probable Identity | Cause | Remediation |
| 0.90 | Ethyl 8-amino-2-naphthoate | Carryover from nitration | Improve crystallization of acid precursor (Module 1). |
| 1.00 | This compound | Target | N/A |
| 1.20 | Ethyl 5-nitro-2-naphthoate | Incomplete reduction | Increase H2 pressure; check catalyst activity. |
| 0.50 | 5-amino-2-naphthoic acid | Ester hydrolysis | Avoid strong acid/base workups; keep pH 6-8. |
| 1.50+ | Azo-dimers (colored) | H2 starvation | Increase stirring rate; ensure H2 saturation. |
Solvent Selection Guide for Purification
| Solvent | Application | Outcome |
| Glacial Acetic Acid | Isomer Separation (Acids) | Excellent.[2] 5-nitro acid crystallizes; 8-nitro stays in solution. |
| Ethanol | Recrystallization (Final Product) | Good. Amino ester is soluble in hot EtOH, crystallizes on cooling. |
| Ethyl Acetate/Hexane | Column Chromatography | Effective for separating the final amino ester from non-polar impurities. |
References
-
Nitration & Isomer Separation
- Source: Ekstrand, A. G. (1891). "Nitration of 2-naphthoic acid." Journal für Praktische Chemie.
- Context: Establishes the melting points of the isomers (5-nitro ester mp ~121°C, 8-nitro ester mp ~111°C) and the difficulty of separating them as esters.
-
Verification:(Note: 1-nitro is a different isomer, but source discusses the 5 vs 8 selectivity context).
- Esterification Methodologies: Source: Vogel's Textbook of Practical Organic Chemistry. Context: Standard protocols for converting aromatic carboxylic acids to esters via acid chlorides to avoid equilibrium issues.
-
Reduction Strategies
-
Source: PrepChem.[3] "Preparation of this compound."
- Context: Describes the specific hydrogenation of ethyl 5-nitro-2-naphthoate using Pd/C
-
URL:
-
-
Commercial Availability
- Source: Sigma-Aldrich / Merck.
-
Context: 5-Amino-2-naphthoic acid is a commercially available building block (CAS 100184-66-5).
-
URL:
Sources
Technical Support Center: Preventing Amino Group Oxidation in Naphthoate Derivatives
Welcome to the technical support center for the synthesis and handling of naphthoate derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the stability of amino-functionalized naphthoate systems. Unwanted oxidation of the aromatic amino group is a frequent cause of yield loss, complex purification profiles, and compromised product integrity.
This document provides in-depth, field-tested solutions and troubleshooting strategies in a direct question-and-answer format. We will delve into the mechanistic underpinnings of the problem and provide robust, validated protocols to ensure the success of your synthetic campaigns.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental "why" behind the oxidative instability of aminonaphthoates.
Q1: Why is the amino group on my naphthoate derivative so susceptible to oxidation?
The high reactivity of the amino group stems from the lone pair of electrons on the nitrogen atom.[1] In an aromatic system like a naphthoate, this lone pair delocalizes into the electron-deficient ring, increasing its electron density and making the entire system, particularly the nitrogen, highly susceptible to electrophilic attack by oxidizing agents. This process can be initiated by a wide range of common laboratory reagents and even atmospheric oxygen, especially in the presence of metal catalysts.[2][3] The oxidation can lead to the formation of radical cations, which can then undergo further reactions.[4]
Q2: My reaction mixture turned dark brown, and the TLC is a mess. What are these byproducts?
A dark, often intractable, reaction mixture is a classic sign of aromatic amine oxidation.[5] The byproducts can be a complex mixture, but they commonly include:
-
Nitroso and Nitro Compounds: Over-oxidation can lead to the formation of -NO and -NO₂ groups, which are often highly colored.[2][5]
-
Azo Compounds: Oxidative coupling between two amine molecules can form intensely colored azo (-N=N-) dimers.[5]
-
Polymeric Materials: Uncontrolled radical reactions can lead to the formation of high-molecular-weight, tar-like polymers that are difficult to characterize and remove.
Q3: What specific reagents or conditions should I be most wary of?
While every reaction is different, certain conditions are notorious for causing unwanted oxidation of aromatic amines:
-
Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of transition metal catalysts (e.g., Cu, Pd, Fe), can be sufficient to cause significant degradation.
-
Strong Oxidizing Agents: Reagents like peracids (m-CPBA, H₂O₂), permanganates (KMnO₄), and chromates (CrO₃) will readily oxidize unprotected amines.[5]
-
Nitrating Conditions: The use of nitric acid or related reagents will not only nitrate the aromatic ring but can also oxidize the amino group.
-
Harsh Acidic Conditions: While protonation can temporarily protect an amine, some strong, oxidizing acids can still promote degradation pathways.[1]
Part 2: Troubleshooting Guide - A Self-Validating Diagnostic Workflow
When a reaction involving an aminonaphthoate derivative fails, a systematic approach is needed to diagnose the issue. Use the following workflow to pinpoint the cause.
Caption: Diagnostic workflow for troubleshooting failed reactions.
Part 3: The Solution - A Strategic Guide to Amino Group Protection
The most reliable method to prevent oxidation is to temporarily mask the amino group's reactivity by converting it into a stable carbamate or amide.[6] The choice of protecting group is critical and depends on the planned downstream reaction conditions.
Q4: What is the best protecting group to prevent oxidation of an aromatic amine?
There is no single "best" group; the optimal choice depends on the overall synthetic route. However, for preventing oxidation, stability is the primary concern. The most common and effective choices are the Carboxybenzyl (Cbz) and Acetyl (Ac) groups due to their high stability. The widely used tert-butoxycarbonyl (Boc) group should be used with caution, as it is not stable under all oxidative conditions.[7][8]
The table below summarizes the key properties of these recommended protecting groups.
| Protecting Group | Structure | Stability to Oxidation | Stability to Acid | Stability to Base | Common Deprotection Method |
| Cbz (Z) | Benzyl Carbamate | Excellent | Stable to mild acid; cleaved by strong acids (HBr/AcOH).[9] | Stable.[9] | Catalytic Hydrogenation (H₂, Pd/C).[9][10] |
| Acetyl (Ac) | Acetamide | Excellent .[11] | Stable to mild acid; cleaved by strong acid hydrolysis.[11] | Stable to mild base; cleaved by strong base hydrolysis.[11] | Strong acid or base hydrolysis (e.g., 6M HCl, reflux). |
| Boc | t-Butyl Carbamate | Moderate to Poor .[7][8] | Labile . Cleaved by mild to strong acids (TFA, HCl).[7][12] | Stable.[7] | Acidolysis (e.g., TFA in DCM).[10] |
Technical Alert: The Pitfalls of Using the Boc Group in Oxidative Environments
While the Boc group is invaluable in modern synthesis for its mild removal conditions, it is not recommended for sequences involving moderate to strong oxidizing agents.[7] The tert-butyl group can be susceptible to oxidative cleavage, leading to deprotection or other unwanted side reactions, defeating the purpose of protection.
Part 4: Validated Experimental Protocols
These protocols provide detailed, step-by-step instructions for the protection and deprotection of a model aminonaphthoate substrate.
Protocol 1: Protection of an Aminonaphthoate with Carboxybenzyl (Cbz) Group
This protocol converts the nucleophilic amine into a highly stable carbamate.[13]
-
Dissolution: Dissolve the aminonaphthoate starting material (1.0 eq) in a suitable solvent mixture such as 1,4-dioxane/water (1:1) or acetone/water (2:1) to a concentration of approximately 0.2 M.
-
Basification: Cool the solution to 0 °C in an ice bath. Add sodium carbonate (Na₂CO₃) (2.5 eq) and stir until it dissolves. The pH should be between 9-10.
-
Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C. A white precipitate may form.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup: Once the starting material is consumed, dilute the mixture with water. If the product is a solid, it may precipitate and can be collected by filtration. If not, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with 1M HCl, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.
Protocol 2: Deprotection of a Cbz-Protected Aminonaphthoate via Catalytic Hydrogenation
This method is a mild and highly effective way to remove the Cbz group, regenerating the free amine.[9][14]
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected aminonaphthoate (1.0 eq) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C) catalyst. A typical loading is 5-10 mol% by weight relative to the substrate.
-
Hydrogen Atmosphere: Seal the flask and purge it with nitrogen or argon, then introduce a hydrogen (H₂) atmosphere. This can be done using a hydrogen-filled balloon (for atmospheric pressure) or a Parr hydrogenator for higher pressures (e.g., 50 psi).
-
Reaction: Stir the suspension vigorously at room temperature. The reaction is often complete within 2-12 hours. Monitor by TLC until the starting material is fully consumed.
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected aminonaphthoate, which is often pure enough for the next step.
Part 5: General Synthesis & Protection Workflow
The following diagram illustrates the logical decision-making process for incorporating protection/deprotection steps into a synthetic route involving aminonaphthoates.
Caption: Strategic workflow for aminonaphthoate synthesis.
References
- Vertex AI Search. (n.d.). Oxidation of Secondary and Primary Amines.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved March 3, 2026, from [Link]
-
Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved March 3, 2026, from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved March 3, 2026, from [Link]
- Unknown Source. (n.d.). Protecting groups in organic synthesis + H2O.
-
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved March 3, 2026, from [Link]
-
SpringerLink. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved March 3, 2026, from [Link]
-
ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Retrieved March 3, 2026, from [Link]
-
DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Retrieved March 3, 2026, from [Link]
-
PMC. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved March 3, 2026, from [Link]
-
ScienceMadness. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved March 3, 2026, from [Link]
-
RSC Publishing. (n.d.). Theoretical study of the oxidation mechanism of aromatic amines. Retrieved March 3, 2026, from [Link]
-
PMC. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved March 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved March 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Retrieved March 3, 2026, from [Link]
-
PMC. (n.d.). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Retrieved March 3, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved March 3, 2026, from [Link]
- Unknown Source. (n.d.). Oxidation of Amines and N-Hetarenes.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved March 3, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved March 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved March 3, 2026, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Protective Groups [organic-chemistry.org]
- 7. One moment, please... [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Troubleshooting the Hydrolysis of Ethyl 5-Amino-2-Naphthoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the deprotection of bifunctional aromatic compounds. The hydrolysis of ethyl 5-amino-2-naphthoate to 5-amino-2-naphthoic acid is a classic example of a reaction that looks simple on paper but fails during the workup.
The presence of the electron-rich 5-amino group introduces two critical mechanistic complications:
-
Zwitterion Formation: The product contains both a basic amine and an acidic carboxylate. Standard acidic workups will protonate the amine, generating a highly water-soluble salt and resulting in zero organic recovery.
-
Oxidative Degradation: The naphthylamine moiety is highly susceptible to air oxidation, particularly in alkaline environments, leading to dark, tarry byproducts.
Below is our definitive guide to mastering this transformation, built on mechanistic causality and self-validating workflows.
Reaction & Isolation Workflow
Workflow for the hydrolysis and isoelectric isolation of 5-amino-2-naphthoic acid.
Standard Operating Procedure (SOP): Optimized LiOH Hydrolysis
This protocol is designed as a self-validating system. If the pH is titrated correctly, the sudden formation of a thick precipitate visually confirms the successful isolation of the target zwitterion.
-
Solvent Preparation: Prepare a 3:1:1 (v/v/v) mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water. Sparge the solvent mixture with Argon or Nitrogen for 15 minutes to displace dissolved oxygen. (Causality: MeOH prevents the THF/Water from separating into a biphasic system, ensuring uniform kinetics; degassing prevents amine oxidation).
-
Reagent Addition: In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in the degassed solvent mixture (approx. 10 mL/mmol). Add 3.0 to 5.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).
-
Reaction Execution: Stir the reaction vigorously at room temperature (20–25 °C) for 2–4 hours. Shield the flask from direct light using aluminum foil. Monitor by TLC or LC-MS until the starting ester is fully consumed.
-
Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 30 °C) to remove the THF and MeOH. Do not evaporate to dryness.
-
Isoelectric Precipitation (Critical Step): Dilute the remaining aqueous layer with an equal volume of degassed water. Cool the flask in an ice bath. Slowly add 1M HCl dropwise while continuously monitoring the solution with a calibrated pH meter. Stop the addition exactly at pH 4.0 ± 0.2.
-
Isolation: Stir the resulting thick suspension for 30 minutes at 0–5 °C to ensure complete crystallization. Filter the precipitate through a sintered glass funnel, wash with a minimal amount of ice-cold water, and dry under high vacuum in the dark.
Quantitative Data: pH-Dependent Speciation
To understand why standard workups fail, you must track the charge state of the molecule. The table below summarizes the speciation of 5-amino-2-naphthoic acid across different pH ranges.
| pH Range | Dominant Molecular Species | Net Charge | Aqueous Solubility | Workup Consequence |
| < 2.0 | Ammonium Cation (Protonated Amine) | +1 | High | Product remains trapped in the aqueous phase. |
| 3.5 – 4.5 | Zwitterion (Neutral) | 0 | Very Low | Ideal range for precipitation and isolation. |
| > 6.0 | Naphthoate Anion (Deprotonated Acid) | -1 | High | Product remains dissolved in the basic reaction mixture. |
Troubleshooting FAQs
Q1: My reaction stalls at 50-60% conversion. How do I drive it to completion? A1: Stalled ester hydrolysis often occurs due to biphasic solvent separation or insufficient nucleophilic attack. While NaOH is a common base,1[1]. Ensure you are using LiOH instead of NaOH or KOH. Additionally, adding Methanol (creating a 3:1:1 THF:MeOH:H₂O ratio) ensures the system remains monophasic, maximizing contact between the hydroxide ions and the lipophilic ester.
Q2: I acidified the reaction mixture to pH 1 and extracted with ethyl acetate, but my product yield is 0%. Where did it go? A2: Your product is trapped in the aqueous waste. 5-Amino-2-naphthoic acid is an amino acid.2[2]. To isolate the product, you must adjust the pH to its isoelectric point (pI). The pKa of the3[3], and the pKa of the4[4]. Calculating the average yields a pI of ~4.05. You must carefully titrate the aqueous layer to pH 4.0 to precipitate the neutral zwitterion.
Q3: The isolated product is dark brown or black instead of pale yellow. What went wrong? A3: The 5-amino group on the naphthalene ring is highly electron-rich and extremely prone to aerial oxidation, which is accelerated in the alkaline conditions of the hydrolysis. To prevent this, you must rigorously degas your solvents (sparging with Ar or N₂), run the reaction under an inert atmosphere, and minimize exposure to ambient light. If the product is already dark, you can attempt a recrystallization from degassed ethanol with a small amount of activated charcoal, though yields will be reduced.
Q4: How do I remove residual inorganic salts (LiCl) from the precipitated zwitterion? A4: Because the zwitterion has minimal solubility in water at its isoelectric point (pH 4.0), you can safely wash the filter cake with ice-cold deionized water. Lithium chloride and sodium chloride are highly soluble in water and will be efficiently removed in the filtrate. Do not wash with organic solvents like pure THF or Methanol, as the zwitterion may exhibit partial solubility.
References
1.[1] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. nih.gov. 1 2.[2] Zwitterion Form of Amino Acids. aklectures.com. 2 3.[3] 2-Naphthoic acid | C11H8O2 | CID 7123. nih.gov. 3 4.[4] 1-Naphthylamine CAS#: 134-32-7. chemicalbook.com. 4
Sources
Technical Support Center: Purification of Amino-Naphthoate Mixtures
Welcome to the technical support center for the purification of amino-naphthoate mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the removal of unreacted starting materials from your target amino-naphthoate compounds. As Senior Application Scientists, we have curated this guide to combine technical accuracy with practical, field-proven insights to streamline your purification workflows.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of amino-naphthoate derivatives. The solutions provided are based on fundamental chemical principles and established laboratory practices.
Column Chromatography Issues
Question: My amino-naphthoate product and a non-polar starting material are not separating on a silica gel column. What should I do?
Answer:
This is a common challenge stemming from the selection of the mobile phase. If both your product and the starting material are eluting together, it indicates that the solvent system is too polar, causing both compounds to move too quickly up the column.
Recommended Actions:
-
Decrease Mobile Phase Polarity: Start with a less polar solvent system. For instance, if you are using a 50:50 ethyl acetate:hexanes mixture, try reducing the ethyl acetate concentration to 20% or even 10%. This will increase the interaction of your polar amino-naphthoate with the silica gel, slowing its elution relative to the non-polar starting material.[1][2]
-
Employ a Gradient Elution: Begin with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by slowly adding a more polar solvent like ethyl acetate.[1] This methodical increase in solvent strength will first elute the non-polar starting material, followed by your more polar amino-naphthoate product.
Question: My amino-naphthoate product is tailing or streaking on the silica gel column. How can I improve the peak shape?
Answer:
Tailing of amines on silica gel is a frequent issue. The basic amino group on your product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[3]
Recommended Actions:
-
Use a Basic Modifier in the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.[3]
-
Switch to a Different Stationary Phase: If modifying the eluent is not sufficient, consider using a less acidic stationary phase.
-
Neutral Alumina: This can be a good alternative to silica gel for the purification of basic compounds.[4]
-
Reversed-Phase Silica: For more polar amino-naphthoates, reversed-phase chromatography using a C18 column with a mobile phase like acetonitrile/water or methanol/water can provide excellent separation.[5]
-
Liquid-Liquid Extraction Challenges
Question: I am trying to use liquid-liquid extraction to separate my amino-naphthoate from an acidic starting material, but the separation is inefficient.
Answer:
Liquid-liquid extraction is a powerful technique for separating compounds based on their differing acid-base properties and solubilities in immiscible solvents.[6] The key to a successful separation of your basic amino-naphthoate from an acidic starting material lies in carefully controlling the pH of the aqueous phase.
Recommended Protocol:
-
Dissolve the Mixture: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash (to remove the amino-naphthoate):
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic amino-naphthoate will be protonated to form a water-soluble ammonium salt and will move into the aqueous phase.
-
The acidic starting material will remain in the organic phase.
-
-
Separation: Separate the two layers using a separatory funnel.
-
Isolation of Amino-Naphthoate:
-
To recover your product, basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is basic. This will deprotonate the ammonium salt, causing the neutral amino-naphthoate to precipitate out of the aqueous solution.
-
You can then either filter the solid precipitate or extract it back into an organic solvent.
-
dot
Caption: Workflow for separating an amino-naphthoate from an acidic starting material.
Recrystallization Difficulties
Question: My amino-naphthoate "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This can happen for several reasons, including the solvent's boiling point being higher than the compound's melting point, the solution being too concentrated, or the presence of impurities.[7]
Recommended Solutions:
-
Adjust the Solvent System:
-
Slow Down the Cooling Process: Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Induce Crystallization:
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel amino-naphthoate derivative?
A1: The optimal purification strategy depends on the specific properties of your compound and the impurities present. A good starting point is to use a combination of techniques.
dot
Caption: A general workflow for the purification of amino-naphthoates.
-
Initial Cleanup with Liquid-Liquid Extraction: Utilize the amino group's basicity to perform an acid-base extraction. This is highly effective for removing non-basic organic impurities.[6][8]
-
Column Chromatography for Further Purification: If impurities with similar acid-base properties are present, column chromatography is the next logical step.[1][2][4] Remember to consider using a basic modifier in your eluent to prevent tailing.[3]
-
Recrystallization for Final Polishing: For solid products, recrystallization is an excellent final step to obtain highly pure, crystalline material.[9]
Q2: How does the position of the amino and ester groups on the naphthyl ring affect purification?
A2: The relative positions of the functional groups can influence the compound's polarity, pKa, and solubility. For example, an amino group ortho to the ester may form an intramolecular hydrogen bond, which can decrease its polarity and affect its interaction with the stationary phase during chromatography. While the general principles of purification remain the same, you may need to adjust your solvent systems for chromatography or recrystallization accordingly.
Q3: Are there any stability concerns I should be aware of when purifying amino-naphthoates?
A3: Amino compounds can be susceptible to oxidation, especially when exposed to light and air over extended periods.[10] It is good practice to store your purified amino-naphthoate under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to maintain its integrity.
Data Summary Table
| Purification Technique | Key Parameters to Optimize | Common Starting Materials Removed |
| Column Chromatography | Stationary Phase (Silica, Alumina), Mobile Phase Polarity, Basic Modifier (e.g., TEA) | Non-polar and moderately polar unreacted reagents and byproducts. |
| Liquid-Liquid Extraction | pH of the aqueous phase, Choice of organic solvent. | Acidic, basic, and neutral starting materials and byproducts. |
| Recrystallization | Solvent or solvent mixture, Cooling rate. | Impurities with different solubility profiles than the product. |
References
-
Column chromatography - Columbia University. (n.d.). Retrieved from [Link]
-
Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved from [Link]
-
Column chromatography - UVic. (n.d.). Retrieved from [Link]
-
Column Chromatography - What are Different Types and How to Select Right Method. (2023, October 30). Retrieved from [Link]
-
Column Chromatography Guide | Phenomenex. (2025, December 12). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved from [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]
-
Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. (2024, May 15). Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from [Link]
-
Is it possible to extract amino acids from water using extraction? - ResearchGate. (2023, September 15). Retrieved from [Link]
-
Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Troubleshooting protein purification? - ResearchGate. (2013, February 24). Retrieved from [Link]
-
AMINO ACIDS RECUPERATION BY LIQUID-LIQUID EXTRACTION AND SUPPORTED LIQUID MEMBRANE EXTRACTION. OPTIMIZATION OF THE PROCESSES - Journal of Engineering Studies and Research. (n.d.). Retrieved from [Link]
- US2111756A - Manufacture of naphthostyril and 8-amino-1-naphthoic acid - Google Patents. (n.d.).
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved from [Link]
-
Troubleshooting Guide for Affinity Chromatography of Tagged Proteins - MilliporeSigma. (n.d.). Retrieved from [Link]
-
A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. (n.d.). Retrieved from [Link]
-
Removal of Organic Compounds with an Amino Group during the Nanofiltration Process - PMC. (n.d.). Retrieved from [Link]
-
How to purify amino acid with mineral salt : r/OrganicChemistry - Reddit. (2024, May 29). Retrieved from [Link]
-
Synthesis and biological evaluation of new amino derivatives of 1,4-naphthoquinone - JOCPR. (n.d.). Retrieved from [Link]
-
Separation of an Unknown Mixture - The Department of Chemistry, UWI, Mona, Jamaica. (2014, October 30). Retrieved from [Link]
-
The solubility of amino acids and related compounds in aqueous thylene glycol solutions. (1965, September 1). Retrieved from [Link]
-
Effective separation of aromatic and aliphatic amino acids mixtures using ionic-liquid-based aqueous biphasic systems - PMC. (2017, January 16). Retrieved from [Link]
-
Removal of naphthenic acids from crude oil using amino acid ionic liquids - ResearchGate. (2025, August 6). Retrieved from [Link]
-
14.1: Paper Chromatography of Amino Acids Lab Procedure - Chemistry LibreTexts. (2026, January 30). Retrieved from [Link]
- US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents. (n.d.).
-
The Solubility of Amino Acids and Related Compounds in Aqueous Ethylene Glycol Solutions - ResearchGate. (2025, September 19). Retrieved from [Link]
- US5118815A - Method for crystallization of amino acids - Google Patents. (n.d.).
-
Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. (n.d.). Retrieved from [Link]
-
Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - Frontiers. (2021, June 15). Retrieved from [Link]
-
Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. (n.d.). Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. columbia.edu [columbia.edu]
- 5. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
Minimizing side products in ethyl 5-amino-2-naphthoate functionalization
This guide serves as a specialized technical support resource for researchers working with ethyl 5-amino-2-naphthoate (E5AN) . It addresses the unique chemical duality of this scaffold—an electron-rich naphthylamine coupled with an electron-deficient ester—and provides actionable solutions to minimize specific side products during functionalization.
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Products & Optimizing Yields
System Overview & Reactivity Profile
This compound is a bifunctional fluorophore widely used as a solvatochromic probe and a drug scaffold. Its reactivity is governed by two competing electronic effects:
-
The Nucleophilic Amine (C5): The primary amine is the standard site for functionalization (acylation, alkylation, sulfonylation). However, the electron-rich naphthalene ring makes it prone to oxidative degradation and over-alkylation .
-
The Electrophilic Ester (C2): The ethyl ester is sensitive to unwanted hydrolysis (saponification) under the basic conditions often required to activate the amine.
Common Failure Modes (Side Products)
| Side Product | Structure Description | Root Cause |
| Bis-Alkylated Species | N,N-dialkyl-5-amino-2-naphthoate | Excess alkylating agent; uncontrolled temperature. |
| Hydrolyzed Acid | 5-amino-2-naphthoic acid | High pH during workup; presence of water in basic organic solvents. |
| Oxidative Tars | Azo-dimers or Quinone-imines | Air exposure of the free base; trace metal contamination. |
| Regioisomers | Ring-substituted products | Electrophilic attack on the naphthalene ring (rare in standard N-functionalization but possible with strong Lewis acids). |
Troubleshooting Guide (Q&A)
Module A: Preventing Over-Alkylation (Bis-Alkylation)
Q: I am attempting a mono-alkylation using an alkyl halide, but I consistently isolate the N,N-dialkyl side product. How do I stop at the secondary amine?
A: Direct alkylation of primary aromatic amines with alkyl halides is notoriously difficult to control due to the enhanced nucleophilicity of the secondary amine product.
The Fix: Switch to Reductive Amination.
Instead of
-
Protocol: React E5AN with 1.0 equivalent of the aldehyde in DCE (1,2-dichloroethane) or MeOH.
-
Reagent: Use Sodium Triacetoxyborohydride (STAB) . It is less acidic than cyanoborohydride and avoids hydrolyzing the ester.
-
Why it works: The intermediate imine is formed first. STAB reduces the imine to the amine faster than it reduces the aldehyde, and the resulting secondary amine is sterically hindered, preventing a second reaction.
If you MUST use an alkyl halide:
-
Base Selection: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or 2,6-lutidine instead of
. Inorganic bases can be heterogeneous, creating "hotspots" of high basicity that promote double alkylation. -
Stoichiometry: Use a slight deficit of the alkyl halide (0.9 eq).
Module B: Avoiding Ester Hydrolysis
Q: During the acylation workup using NaOH to remove excess acid chloride, I observe a new spot on TLC at the baseline. Is this the carboxylic acid?
A: Yes. The C2-ester in naphthalene systems is moderately stable, but the combination of aqueous base (NaOH) and organic cosolvents (THF/DCM) creates a perfect environment for saponification.
The Fix: Anhydrous Quenching & Acidic Workup.
-
Quench: Instead of pouring the reaction into NaOH, quench excess acid chloride/anhydride by adding 3.0 eq of Dimethylaminopropylamine (DMAPA) . This reacts with the electrophile to form a water-soluble amide.
-
Wash: Wash the organic layer with 1M HCl (if your product is not basic) or saturated
. -
Buffer: If a basic wash is strictly necessary to remove protons, use 5%
(pH ~8.5) rather than NaOH (pH >13). Minimize contact time (< 5 mins).
Module C: Preventing Oxidation (Darkening/Tars)
Q: My reaction mixture turns dark brown/black upon standing, and the yield drops. What is happening?
A: Aminonaphthalenes are electron-rich and susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to radical cations that polymerize into azo-dimers or tars.
The Fix: The "Degas & Chelate" Protocol.
-
Degassing: Sparge all solvents with Nitrogen or Argon for 15 minutes before adding the amine.
-
Antioxidant: Add 1-2 mol% of BHT (Butylated hydroxytoluene) or Ascorbic Acid to the reaction if it requires long stir times.
-
Chelation: Trace metals (Cu, Fe) from stir bars or spatulas can catalyze oxidation. Add 1 mM EDTA to your aqueous workup buffers to strip these metals.
Visualizing the Reaction Pathways
The following diagram illustrates the critical decision nodes where side products are generated.
Figure 1: Reaction pathways for this compound, highlighting critical control points to avoid bis-alkylation, hydrolysis, and oxidation.
Optimized Protocol: Mono-Acylation
This protocol is designed to be self-validating . It includes checkpoints to ensure integrity before proceeding to the next step.
Objective: Synthesis of Ethyl 5-(acylamino)-2-naphthoate without hydrolysis or oxidation.
Reagents:
-
This compound (1.0 eq)
-
Acid Chloride (1.1 eq)
-
Pyridine (anhydrous, 2.0 eq) or DIPEA (1.5 eq)
-
DCM (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation (The Inert Shield):
-
Flame-dry a round-bottom flask. Cool under Argon flow.
-
Dissolve E5AN in anhydrous DCM (0.1 M concentration).
-
Checkpoint 1: Solution should be pale yellow/green fluorescence. If dark brown, purify starting material first.
-
-
Activation:
-
Reaction Monitoring:
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint 2 (TLC): Elute in 20% EtOAc/Hexane. Look for the disappearance of the fluorescent amine spot (lower Rf) and appearance of the amide (higher Rf).
-
Validation: If starting material remains after 4 hours, add 0.1 eq of DMAP (Dimethylaminopyridine) as a catalyst, but strictly maintain anhydrous conditions to protect the ester.
-
-
The "Soft" Workup (Crucial for Ester Stability):
Quantitative Data: Solvent Effects on Fluorescence
When functionalizing this scaffold, the choice of solvent for the final application is critical. Note how the emission shifts, which confirms the integrity of the "push-pull" electronic system (Amine donor -> Ester acceptor).
| Solvent | Dielectric Constant ( | Emission | Quantum Yield ( |
| Hexane | 1.9 | ~420 (Blue) | High |
| Toluene | 2.4 | ~440 | High |
| DCM | 8.9 | ~480 (Cyan) | Moderate |
| Methanol | 33.0 | ~520 (Green) | Low (Quenching) |
Note: A loss of solvatochromism (color change with solvent polarity) in your product indicates the amine has been over-functionalized or the ester hydrolyzed.
References
-
Preparation of this compound via Hydrogenation. PrepChem.com. [Link]
-
Minimizing Oxidative Cleavage in Aminonaphthalenes. National Institutes of Health (PMC). [Link]
-
Selective Hydrolysis of Esters in the Presence of Amine Protecting Groups. Amelica / Organic Chemistry Portal. [Link]
-
Fluorescent Probes Based on Naphthalene Derivatives. MDPI / National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues [organic-chemistry.org]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Stability of ethyl 5-amino-2-naphthoate under acidic conditions
Technical Support Center: Stability & Handling of Ethyl 5-amino-2-naphthoate in Acidic Conditions
Welcome to the Technical Support Center for aromatic amine and ester derivatives. This guide focuses specifically on the chemical behavior, troubleshooting, and handling of This compound under acidic conditions. As a bifunctional molecule containing both a primary aromatic amine and an ethyl ester on a naphthalene scaffold, its stability is highly dependent on pH, temperature, and the presence of specific counterions.
Expertise & Causality: The Dual-Reactivity Model
When exposed to acidic environments, this compound is subject to two competing mechanistic pathways:
-
Amine Protonation (Kinetic & Thermodynamic): The primary amine at the 5-position has an estimated pKa of ~3.9 (analogous to 1-naphthylamine) [1]. In solutions where the pH drops below 3.9, the amine's lone pair rapidly accepts a proton to form an ammonium cation. This acid-base reaction is nearly instantaneous at room temperature and drastically shifts the molecule's solubility from organic-soluble to water-soluble.
-
Ester Hydrolysis (Kinetic): The ethyl ester at the 2-position is susceptible to acid-catalyzed acyl-oxygen cleavage (the
mechanism) [2]. However, because the naphthalene ring is sterically bulky and the newly protonated amine group ( ) exerts an electron-withdrawing inductive effect, the hydrolysis rate is relatively slow at room temperature but accelerates exponentially with the application of heat [3].
Troubleshooting Guides & FAQs
Q1: I attempted an acidic extraction to wash my crude mixture, but my compound disappeared from the organic layer. Where did it go?
A: It partitioned into the aqueous layer. At a pH below 3.5, the 5-amino group is fully protonated, converting the neutral this compound into its corresponding ammonium salt (e.g., ethyl 5-ammonium-2-naphthoate chloride, if using HCl). This ionic species is highly polar and water-soluble.
Self-Validating Fix: To confirm and recover your compound, cool the aqueous layer in an ice bath and slowly add a mild base (like saturated
Q2: After refluxing the compound in 1M HCl overnight, my LC-MS shows a new major peak with a mass of [M-28]. What happened?
A: You have forced acid-catalyzed hydrolysis of the ester. The mass difference of 28 Da corresponds to the loss of the ethyl group (
Q3: My acidic solution of this compound turned dark red/brown over time. Is it degrading? A: Yes, aromatic amines are highly susceptible to oxidation and diazotization. If your acidic media contains trace nitrites (often found in aging solvents or impure reagents), the amine will undergo diazotization to form a highly reactive diazonium salt. This intermediate quickly degrades or couples with other molecules to form deeply colored azo polymeric byproducts. Self-Validating Fix: Degas your acidic solvents with nitrogen or argon to prevent auto-oxidation, ensure all reagents are nitrite-free, and store the compound protected from light.
Quantitative Data: Stability & Speciation Matrix
The following table summarizes the structural state and stability of this compound across various acidic environments.
| Environmental Condition | Predominant Species | Aqueous Solubility | Ester Stability (25°C) | Ester Stability (80°C) |
| pH 7.0 (Neutral) | Neutral Amine | Very Low | Stable | Stable |
| pH 4.0 (Weak Acid) | ~50% Protonated | Moderate | Stable | Slow Hydrolysis |
| pH 1.0 (Strong Acid) | 100% Ammonium Cation | High | Stable (< 24h) | Rapid Hydrolysis |
| pH 1.0 + | Diazonium Cation | High | N/A (Amine degraded) | N/A (Amine degraded) |
Experimental Protocols
Protocol A: Controlled Acid-Catalyzed Hydrolysis to 5-Amino-2-naphthoic Acid
Use this protocol if you intentionally want to cleave the ethyl ester while managing the amine.
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 g of this compound in 20 mL of 1,4-dioxane to ensure the solubility of the organic framework.
-
Acidification: Slowly add 20 mL of 3M aqueous Hydrochloric Acid (HCl). The solution will turn clear as the ammonium salt forms.
-
Reflux: Attach a reflux condenser and heat the mixture to 90°C with continuous stirring for 12-16 hours. Causality note: Heat is required to overcome the high activation energy of aromatic ester cleavage [3].
-
Monitoring: Monitor the reaction via TLC (Eluent: 7:3 Hexanes:Ethyl Acetate). The starting material spot (high Rf) will disappear.
-
Recovery: Cool the reaction to 0°C. The product, 5-ammonium-2-naphthoic acid chloride, is highly soluble. To isolate the zwitterionic 5-amino-2-naphthoic acid, carefully adjust the pH to its isoelectric point (approx. pH 3.5 - 4.0) using 1M NaOH.
-
Filtration: Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.
Protocol B: Safe Acidic Extraction (Ester Preservation)
Use this protocol to remove basic impurities without hydrolyzing the ester.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in 50 mL of Dichloromethane (DCM).
-
Extraction: Wash the organic layer with 25 mL of cold 0.5M HCl. Causality note: Cold, dilute acid ensures rapid protonation of the amine without providing the thermal energy required for ester hydrolysis.
-
Phase Separation: Separate the aqueous layer (which now contains your protonated product).
-
Basification: Immediately cool the aqueous layer in an ice bath and neutralize to pH 8 using saturated aqueous Sodium Bicarbonate (
). -
Back-Extraction: Extract the cloudy aqueous layer with fresh DCM (2 x 30 mL). Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo.
Pathway Visualization
The following diagram illustrates the divergent chemical pathways of this compound under acidic conditions.
Figure 1: Reaction pathways of this compound in acidic media.
References
-
1-Naphthylamine (Compound Summary) . National Center for Biotechnology Information (PubChem).[Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems . U.S. Environmental Protection Agency (EPA).[Link]
-
The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid . Journal of the Chemical Society (Resumed), 1956, 170. (RSC Publishing).[Link]
Technical Support Center: Purification of Ethyl 5-Amino-2-Naphthoate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges during the isolation of ethyl 5-amino-2-naphthoate . Below, you will find mechanistic explanations, troubleshooting FAQs, optimized solvent data, and a self-validating experimental protocol to ensure high-purity recovery of your compound.
Molecular Profiling & Chromatographic Challenges
This compound presents a classic purification challenge. While the ethyl ester provides moderate polarity, the primary amine (-NH₂) at the 5-position dominates its chromatographic behavior. On standard bare silica gel, this basic amine interacts strongly with the acidic silanol groups (Si-OH) present on the silica surface 1.
These silanols act as Brønsted acids, protonating the amine and creating strong ionic interactions that lead to poor mass transfer. The macroscopic result is severe peak tailing, streaking across multiple fractions, and in some cases, irreversible chemisorption (loss of yield) 2.
Troubleshooting Guide: Resolving Tailing & Streaking (FAQs)
Q: Why does my compound streak even when I increase the polarity of my solvent system? A: Increasing solvent polarity (e.g., switching from Hexane/EtOAc to DCM/MeOH) increases the overall solvent strength but does not address the fundamental acid-base interaction between the amine and the silica [[2]](). Furthermore, using more than 10% methanol on bare silica can begin to dissolve the silica gel itself, contaminating your product with dissolved silicates 3, 4.
Q: How do I neutralize the silica column to prevent this interaction? A: The most effective practice is adding a basic modifier, such as 1–3% v/v Triethylamine (TEA), to your mobile phase 4. TEA acts as a sacrificial tertiary amine that competitively binds to and "deactivates" the highly acidic silanol sites 1. This allows the this compound to elute as a sharp, symmetrical band.
Q: I added TEA to my eluent, but my compound is still tailing. What went wrong? A: You likely failed to pre-equilibrate the column. Silica gel has a massive surface area and will rapidly adsorb the TEA out of the first few column volumes of your mobile phase 5. If you load your sample immediately, the silica at the top of the column remains active. You must flush the packed column with at least 2–3 column volumes of the TEA-spiked solvent before loading your crude mixture 1.
Q: Are there alternative stationary phases that eliminate the need for TEA? A: Yes. If trace TEA interferes with your downstream applications (e.g., NMR analysis or subsequent catalytic reactions), you can switch to an amine-functionalized silica (e.g., KP-NH) 2. This modified silica has a surface bonded with organic amines, rendering it basic and completely eliminating the need for mobile phase modifiers while maintaining standard normal-phase solvent compatibility 6.
Workflow Visualization
Workflow for troubleshooting amine streaking during chromatography.
Quantitative Data: Solvent System Optimization
The table below summarizes the expected chromatographic behavior of this compound across various stationary and mobile phase combinations.
| Stationary Phase | Solvent System | Modifier | Est. Rf | Peak Shape | Resolution & Notes |
| Bare Silica Gel | Hexane/EtOAc (80:20) | None | 0.10 - 0.25 | Severe Tailing | Unusable; compound chemisorbs to acidic silanols 1. |
| Bare Silica Gel | Hexane/EtOAc (80:20) | 2% v/v TEA | 0.35 | Sharp | Excellent; requires column pre-equilibration 5. |
| Bare Silica Gel | DCM/MeOH (95:5) | 1% NH₄OH | 0.40 | Moderate Tailing | Good for highly polar impurities; avoid >10% MeOH 4. |
| Amine-Silica (KP-NH) | Hexane/EtOAc (80:20) | None | 0.38 | Sharp | Best alternative if TEA must be avoided 2. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By performing a comparative TLC pre-check, you empirically verify the modifier's efficacy before committing your bulk sample to the column.
Step 1: TLC Pre-Validation
-
Causality: Validates that the basic modifier successfully outcompetes the analyte for silanol binding sites.
-
Action: Spot your crude sample on two separate silica TLC plates. Develop Plate A in Hexane/EtOAc (80:20). Develop Plate B in Hexane/EtOAc (80:20) containing 2% TEA. Plate B must show a sharp, circular spot with an improved Rf value compared to the streaked spot on Plate A.
Step 2: Eluent Preparation
-
Action: Prepare your bulk mobile phase (e.g., 1 L of 80:20 Hexane/EtOAc). Add 20 mL of Triethylamine (TEA) to achieve a 2% v/v concentration 4. Mix thoroughly.
Step 3: Column Packing & Deactivation (Critical Step)
-
Causality: Bare silica will strip TEA from the solvent front. Pre-equilibration ensures all acidic sites are neutralized before the sample is introduced 5.
-
Action: Slurry pack standard silica gel using the TEA-spiked eluent. Flush the packed column with a minimum of 3 Column Volumes (CV) of the TEA-spiked eluent.
Step 4: Sample Loading
-
Action: Dissolve the crude this compound in a minimum volume of the TEA-spiked eluent (or DCM if solubility is poor). Apply evenly to the column head using a Pasteur pipette.
Step 5: Elution & Monitoring
-
Action: Elute the column using the TEA-spiked solvent. Monitor fractions via TLC, ensuring you use the TEA-spiked solvent for developing the TLC plates to prevent artificial streaking on the analytical plate.
Step 6: Post-Purification Clearance
-
Causality: TEA (bp ~89°C) can linger in the final product, appearing in ¹H NMR spectra (triplet at ~1.0 ppm, quartet at ~2.5 ppm).
-
Action: Pool the product-containing fractions and concentrate via rotary evaporation. To remove residual TEA, co-evaporate the resulting solid 2–3 times with toluene, followed by extended high-vacuum drying.
References
-
BenchChem Technical Support Team. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem. 1
-
Levison, B., et al. How to isolate Imine by column chromatography? ResearchGate. 5
-
ResearchGate Community. When basification of silica gel is required, before using Column chromatography? ResearchGate. 3
-
Department of Chemistry. Solvent Systems for Flash Column Chromatography. University of Rochester. 4
-
Biotage. Successful flash chromatography. Biotage. 6
-
Bickler, B. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.2
Sources
Technical Support Center: Handling Light-Sensitive Amino-Naphthalene Derivatives
[1]
Status: Operational Ticket Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist
Executive Summary: The Physics of Sensitivity
Amino-naphthalene derivatives (e.g., 1-aminonaphthalene, ANS, EDANS) are chemically labile due to the n
In the presence of molecular oxygen, this excited state undergoes photo-oxidation , leading to the formation of radical cations (
Troubleshooting & Diagnostics (FAQs)
Issue 1: "My white crystalline powder has turned pink/reddish-brown."
Diagnosis: Photo-oxidative degradation.[1] The "pinking" is characteristic of azo-coupling products and naphthoquinone formation, which have high extinction coefficients even at trace concentrations (ppm levels). Actionable Advice:
-
Critical Threshold: If the solid is essentially dry and free-flowing, the impurity level may be
. -
Recovery Protocol:
-
Do not use for quantitative fluorescence assays (impurities act as inner-filter quenchers).[1]
-
Recrystallization: Dissolve in hot ethanol/water (degassed). Add activated charcoal (to absorb colored polar impurities), filter hot, and cool slowly in the dark.
-
Verification: Check absorbance at 450–500 nm. A pure sample should have near-zero absorbance in the visible region.[1]
-
Issue 2: "I observe a gradual loss of fluorescence signal over time in my stock solution."
Diagnosis: Solvent-mediated photodegradation or aggregation.[1] Root Cause: Polar protic solvents (like Methanol or Water) stabilize the charge-transfer state, facilitating electron ejection and subsequent oxidation.[1] Solution:
-
Switch Solvents: Store stock solutions in anhydrous DMSO or DMF . These aprotic solvents reduce the rate of radical formation compared to water/alcohols.
-
Concentration: Store at high concentrations (>10 mM). Dilute solutions degrade faster due to higher photon-to-molecule ratios.[1]
Issue 3: "The compound is sticking to the weighing paper and appears electrostatic."
Diagnosis: Hygroscopic absorption leading to surface hydrolysis. Risk: Water acts as a catalyst for proton-transfer mediated degradation.[1] Protocol:
Data & Specifications
Table 1: Solvent Compatibility & Stability Profile
| Solvent System | Stability Rating | Primary Degradation Mechanism | Recommended Storage |
| Water / Buffer | Poor (< 24 hrs) | Hydrolysis & Photo-oxidation | Prepare fresh; Keep on ice in dark.[1] |
| Methanol / Ethanol | Moderate (1 week) | Nucleophilic attack by solvent | Store at -20°C; Amber vials.[1] |
| DMSO (Anhydrous) | Excellent (> 6 months) | Minimal (Low Oxygen solubility) | Store at -20°C; Argon headspace.[1] |
| Acetonitrile | Good (1 month) | Polymerization (slow) | Store at 4°C; Amber vials. |
Standard Operating Procedures (SOPs)
SOP-AN-01: The "Double-Barrier" Storage Protocol
Objective: To maximize shelf-life by simultaneously eliminating photons and oxygen.[1]
-
Primary Container: Transfer substance to an Amber Borosilicate Glass Vial (Type I). Plastic allows oxygen permeation.[1]
-
Atmosphere Exchange:
-
Secondary Container: Place the amber vial inside an opaque aluminum bag or a secondary opaque jar containing a sachet of silica gel desiccant.
-
Environment: Store at -20°C .
SOP-AN-02: Emergency Spill Cleanup
Rationale: Amino-naphthalenes are potential carcinogens and skin sensitizers.[1]
-
Evacuate & Ventilate: Isolate the area.
-
Quench: Do not wipe dry.[1] Cover spill with wet paper towels soaked in 1M HCl .[1] This protonates the amine (forming the ammonium salt), reducing volatility and preventing airborne dust.
-
Disposal: Collect as hazardous chemical waste (P-listed or U-listed equivalent depending on jurisdiction).[1]
Decision Logic & Workflow
The following diagram illustrates the decision matrix for assessing the viability of a stored amino-naphthalene sample.
Figure 1: Triage workflow for determining the usability of stored amino-naphthalene derivatives based on visual and spectroscopic checkpoints.
References
-
Meech, S. R., et al. (1983).[1] "Photophysics of 1-aminonaphthalenes." Journal of the Chemical Society, Faraday Transactions 2. [Link][2]
-
Suzuki, T., et al. (1995).[1] "High resolution electronic spectroscopy of 1-aminonaphthalene." The Journal of Chemical Physics. [Link]
-
U.S. Environmental Protection Agency. (2023). "Toxics Release Inventory (TRI) Program: Naphthylamine." EPA.gov. [Link]
Validation & Comparative
1H NMR Spectrum Analysis of Ethyl 5-amino-2-naphthoate: A Comparative Guide
Executive Summary & Strategic Context
Ethyl 5-amino-2-naphthoate is a critical bifunctional naphthalene scaffold, widely utilized as an intermediate in the synthesis of solvatochromic fluorescent probes (e.g., Dansyl analogs) and DNA-intercalating drugs. Its structural duality—possessing both an electron-withdrawing ester group (position 2) and an electron-donating amino group (position 5) on the naphthalene core—creates a unique "push-pull" electronic system.
This guide provides a technical breakdown of its 1H NMR signature. Unlike standard spectral lists, we compare its performance across two distinct solvent systems (DMSO-d6 vs. CDCl3) and contrast it with its synthetic precursor, Ethyl 5-nitro-2-naphthoate , to provide a self-validating analytical workflow.
Comparative Analysis: Solvent Selection Strategy
The choice of solvent is not merely logistical; it fundamentally alters the visibility of the amino (
DMSO-d6 vs. CDCl3: The Performance Matrix[2][3]
| Feature | CDCl3 (Chloroform-d) | DMSO-d6 (Dimethyl Sulfoxide-d6) | Recommendation |
| Amino ( | Poor. Often broad, weak, or invisible due to rapid exchange and quadrupole broadening. | Excellent. Appears as a sharp, distinct singlet or broad peak due to H-bonding with the solvent oxygen. | Use DMSO-d6 for confirmation of the amine functionality. |
| Aromatic Resolution | High. Excellent separation of multiplets; minimal viscosity broadening. | Moderate. Higher viscosity can slightly broaden couplings; water peaks (~3.33 ppm) can interfere. | Use CDCl3 for precise coupling constant ( |
| Solubility | Moderate. May require slight warming. | High. Dissolves the polar "push-pull" system effectively. | DMSO-d6 is preferred for concentrated samples. |
Decision Logic for Solvent Choice
Figure 1: Decision tree for optimizing solvent selection based on analytical requirements.
Structural Assignment & Chemical Shift Logic
The naphthalene ring consists of two fused benzene rings. The assignment logic relies on the electronic influence of substituents:
-
Position 2 (Ester): Strong Electron Withdrawing Group (EWG). Deshields adjacent protons (H1, H3).
-
Position 5 (Amine): Strong Electron Donating Group (EDG). Shields ortho/para protons (H6, H8).
Theoretical Assignment Table (400 MHz, DMSO-d6)
| Position | Proton Type | Shift ( | Multiplicity | Assignment Logic | |
| H1 | Aromatic | 8.45 - 8.55 | Doublet (d) | ~1.5 (meta) | Most Deshielded. Ortho to Ester; peri-deshielding effect. |
| H3 | Aromatic | 7.90 - 8.00 | dd or d | ~8.8, 1.5 | Ortho to Ester; coupling with H4. |
| H4 | Aromatic | 7.60 - 7.70 | Doublet (d) | ~8.8 | Ortho to H3. |
| H8 | Aromatic | 7.40 - 7.50 | Doublet (d) | ~8.0 | Para to Amine (Shielded relative to H1). |
| H7 | Aromatic | 7.20 - 7.30 | Triplet (t) | ~8.0 | Meta to Amine. |
| H6 | Aromatic | 6.80 - 6.90 | Doublet (d) | ~7.5 | Most Shielded. Ortho to Amine (EDG effect). |
| Amine | 5.80 - 6.20 | Broad Singlet | - | Exchangeable. Shift varies with concentration. | |
| Ethyl | 4.35 | Quartet (q) | 7.1 | Characteristic ester methylene. | |
| Ethyl | 1.38 | Triplet (t) | 7.1 | Characteristic ester methyl. |
Note: "Peri-positions" (1,8 and 4,5) in naphthalene exhibit steric and electronic interactions unique to fused rings. The H1 proton is significantly downfield due to the "Deshielding Cone" of the carbonyl group at C2 and the lack of shielding from the distal amine.
Product vs. Alternative: The Validation Workflow
A common synthesis route involves the reduction of Ethyl 5-nitro-2-naphthoate to the amino derivative. Comparing these two spectra provides the ultimate confirmation of reaction success.
The "Smoking Gun" Signals
-
The Shift of H6 (Ortho to substituent):
-
Precursor (Nitro): The
group is a strong EWG. H6 will be deshielded (downfield, >8.0 ppm). -
Product (Amino): The
group is a strong EDG. H6 will be shielded (upfield, <7.0 ppm). -
Result: A massive upfield shift (~1.0 - 1.5 ppm) of the H6 signal confirms reduction.
-
-
Appearance of the Amine Peak:
-
Precursor: No exchangeable protons.
-
Product: New broad singlet at ~5.8 ppm (in DMSO).
-
Experimental Protocol: Comparative Verification
Objective: Verify reduction of nitro-ester to amino-ester.
Step 1: Sample Preparation
-
Weigh 5-10 mg of the isolated product.
-
Dissolve in 0.6 mL DMSO-d6 (chosen for solubility and
visibility). -
Control: Prepare a reference tube of the starting material (Ethyl 5-nitro-2-naphthoate) if available.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the relaxation-slow aromatic protons.
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Aromatic protons adjacent to esters often have long T1 times; insufficient delay will cause integration errors (underestimating H1).
-
Scans (NS): 16 (sufficient for >5mg sample).
Step 3: Processing & Integration
-
Phase correct manually to ensure flat baseline around the broad
peak. -
Calibrate DMSO residual peak to 2.50 ppm.
-
Validation Check: Integrate the Ethyl quartet at 4.35 ppm. Set value to 2.00.
-
Check the integration of the aromatic region.[1] It should sum to exactly 6 protons. If it sums to 5, the
might be merging with aromatics or exchanging too fast (unlikely in DMSO).
Visualizing the Assignment Logic
The following diagram illustrates the flow of electronic effects determining the chemical shifts.
Figure 2: Electronic influence map detailing how functional groups drive the chemical shift separation in the naphthalene ring.
Troubleshooting & Common Pitfalls
-
Missing Amine Peak: If using CDCl3, the
peak may broaden into the baseline due to acid traces in the solvent. Solution: Filter CDCl3 through basic alumina or switch to DMSO-d6. -
Water Interference: In DMSO-d6, hygroscopic water appears ~3.3 ppm. If the sample is wet, this peak can drift and broaden, potentially obscuring the Ethyl quartet (~4.35 ppm) via exchange broadening if the water content is extreme. Solution: Use ampoule-sealed DMSO-d6.
-
Rotamers: Unlike amides, this primary amine/ester system does not typically show rotamers at room temperature. Split peaks usually indicate impurities or isomers (e.g., the 8-amino isomer).
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link[2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Link
-
BenchChem. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link
-
SDBS. "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST). (General reference for Naphthalene derivative shifts). Link
Sources
FT-IR Analysis of Naphthoate Derivatives: Ester and Amine Group Profiling
This guide is structured as a high-level technical resource for researchers and analytical scientists. It moves beyond basic spectral assignment into the nuances of conjugated systems, offering actionable protocols and comparative data.
Executive Summary & Application Context
Naphthoates (naphthalene carboxylates) are critical scaffolds in medicinal chemistry, serving as lipophilic prodrugs, fluorescent probes, and intercalating agents. In drug development, verifying the integrity of the ester linkage (critical for hydrolytic stability) and the amine substituents (critical for solubility and target binding) is a routine but nuanced Quality Control (QC) challenge.
This guide provides a definitive comparison of FT-IR absorption bands for these functional groups within the naphthoate system. Unlike simple aliphatic esters, the naphthalene ring introduces strong conjugation effects that shift vibrational frequencies, requiring precise spectral interpretation.
Theoretical Framework: The Conjugation Effect
To interpret naphthoates accurately, one must understand how the naphthalene
-
Esters: Conjugation between the carbonyl (
) and the naphthalene ring reduces the double-bond character of the carbonyl, lowering its force constant. This results in a red shift (lower wavenumber) compared to aliphatic esters. -
Amines: The lone pair on the nitrogen atom can delocalize into the naphthalene ring (resonance), increasing the
bond order (blue shift) while weakening the bonds.
Comparative Analysis: Absorption Bands
The Ester Group (Naphthoate vs. Alternatives)
The carbonyl stretch is the most diagnostic band. Note the distinct shift when moving from an aliphatic environment to the conjugated naphthoate system.
Table 1: Comparative Carbonyl & Ether Linkage Frequencies
| Functional Group | Vibration Mode | Aliphatic Ester (e.g., Ethyl Acetate) | Benzoate Ester (Phenyl Conjugation) | Naphthoate Ester (Naphthyl Conjugation) | Diagnostic Note |
| Carbonyl | Strong, sharp intensity.[1][2] Naphthoates often appear as a doublet due to rotational isomers or Fermi resonance. | ||||
| C-O (Acyl) | "The Ester Rule of Three": Look for strong bands in the 1300-1000 region. Naphthoates show a strong band near 1280. | ||||
| C-O (Alkoxy) | Often coupled with ring vibrations; complex to assign purely. |
Analyst Insight: Do not confuse the naphthoate
stretch with the amide I band (). If the band is below , suspect hydrogen bonding or amidation, not a free ester.
The Amine Group (Aminonaphthoates)
Amino-naphthoates (e.g., methyl 3-aminonaphthoate) exhibit distinct bands depending on the substitution level (primary vs. secondary).
Table 2: Amine Group Vibrational Signatures
| Vibration Mode | Primary Amine ( | Secondary Amine ( | Tertiary Amine ( | Naphthyl-Specific Context |
| N-H Stretch | Doublet: | Singlet: | None | Bands are often sharper than |
| N-H Bend | Weak/Absent | None | Can overlap with aromatic | |
| C-N Stretch | Very Strong in naphthylamines due to resonance. Often the strongest band in the fingerprint region after |
Visualization: Spectral Assignment Workflow
The following decision tree outlines the logical flow for assigning peaks in a complex naphthoate derivative.
Figure 1: Logical decision tree for assigning functional groups in aminonaphthoate derivatives.
Experimental Protocols (Self-Validating Systems)
For naphthoates, which are often crystalline solids, the choice of sampling technique critically impacts spectral resolution.
Protocol A: High-Resolution KBr Pellet (Gold Standard)
Best for: Publication-quality spectra, resolving closely spaced amine doublets.
-
Preparation: Mix 1-2 mg of dry naphthoate sample with 200 mg of spectroscopic grade KBr (dried at 110°C).
-
Grinding: Grind in an agate mortar until the powder is indistinguishable from the white KBr (approx. 2 minutes). Validation: If the powder is shiny or crystalline, you will get the "Christiansen Effect" (distorted baseline). Grind finer.
-
Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum (if available) to form a transparent disc.
-
Acquisition: Collect 32 scans at 2
resolution.
Protocol B: ATR (Attenuated Total Reflectance) (Rapid Screen)
Best for: High-throughput screening, wet samples.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Application: Place ~5 mg of solid on the crystal center.
-
Contact: Apply high pressure using the anvil clamp. Validation: Monitor the live preview. Ensure the strongest peak (usually C=O) reaches at least 0.1 - 0.5 Absorbance units. If peaks are weak, pressure is insufficient.
-
Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra (bands at high wavenumbers like N-H will appear weaker in ATR without correction).
Troubleshooting & Interpretation
Common Pitfall: The "False Hydroxyl"
Naphthoates can be hygroscopic. A broad band at
-
Test: Dry the sample in a desiccator for 24 hours. If the band shrinks, it is water (
). If it remains sharp and constant, it is the amine ( ).
Common Pitfall: Ring Overlap
The naphthalene ring breathing modes (
-
Solution: Rely on the C-N stretch (
) for confirmation. This band is massive in naphthylamines but absent in simple naphthoic esters.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Standard reference for base values of esters and amines).
-
Specac Ltd. (2016). Should I be using KBr pellets in FTIR Spectroscopy?Link
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Link
-
Forel, M. T., Fuson, N., & Josien, M. L. (1960).[4] Infrared Band Assignments for the 2900 cm⁻¹ Region Methyl Group Vibrations in Methyl Benzoate Derivatives. Journal of the Optical Society of America. (Foundational work on aromatic ester shifts).
-
NIST Chemistry WebBook. Naphthalene and 1-Naphthylamine IR Spectra. (Used for validating ring stretch regions).[5][6]
Sources
Technical Deep Dive: Optimizing MS Characterization of Ethyl 5-amino-2-naphthoate
Executive Summary
Ethyl 5-amino-2-naphthoate (
This guide provides a technical breakdown of its fragmentation behaviors, comparing Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] While EI provides structural fingerprinting through extensive fragmentation, ESI offers superior sensitivity for trace analysis in biological matrices. This document outlines the theoretical fragmentation pathways, experimental protocols, and data interpretation strategies required for high-fidelity characterization.[2]
Structural Analysis & Fragmentation Mechanisms
The fragmentation of this compound is governed by the stability of the naphthalene ring and the lability of the ethyl ester group.
Electron Ionization (EI) - Hard Ionization
In EI (70 eV), the molecule undergoes significant internal energy absorption, leading to extensive fragmentation.
-
Molecular Ion (
): Observed at m/z 215 . The aromatic system stabilizes the radical cation, making the molecular ion usually visible, though not always the base peak. -
Primary Fragmentation (Loss of Ethoxy): The most characteristic cleavage is the
-cleavage of the ethoxy group from the ester.-
(Loss of
, -45 Da). -
This results in a stable acylium ion (
).
-
(Loss of
-
Secondary Fragmentation (Decarbonylation): The acylium ion ejects carbon monoxide.
-
(Loss of
, -28 Da). -
The resulting ion is the amino-naphthalene cation.
-
(Loss of
-
Tertiary Fragmentation (HCN Elimination): Characteristic of aromatic amines.
-
(Loss of
, -27 Da). -
This leaves a fused indenyl-type cation structure.
-
(Loss of
Electrospray Ionization (ESI) - Soft Ionization
In positive mode ESI (+), protonation occurs readily at the amine nitrogen due to its lone pair availability.
-
Protonated Molecule (
): Observed as the base peak at m/z 216 . -
Collision Induced Dissociation (CID): Upon applying collision energy (e.g., 20-35 eV), the ester group typically undergoes neutral loss of ethanol or ethylene.
-
Pathway A: Loss of Ethanol (
, -46 Da) (Acylium/Amide-like cation). -
Pathway B: Loss of Ethylene (
, -28 Da) (Carboxylic acid cation).
-
Comparative Guide: Ionization Alternatives
For researchers choosing between GC-MS (EI) and LC-MS (ESI), the following comparison highlights performance trade-offs.
Table 1: Performance Comparison of Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Application | Structural Confirmation / Purity Check | Trace Quantitation / Biological Matrices |
| Molecular Ion | ||
| Fragmentation | Rich, predictable patterns (fingerprinting) | Minimal (requires MS/MS for fragments) |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Matrix Tolerance | Low (requires extraction/derivatization) | Moderate (susceptible to ion suppression) |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) |
Recommendation:
-
Use EI when synthesizing the compound to confirm structural identity against library spectra.
-
Use ESI when using the compound as a probe in cell lysates or complex buffers to maximize sensitivity and avoid thermal degradation.
Experimental Protocol: LC-ESI-MS/MS Characterization
This protocol is designed for the high-sensitivity detection of this compound in a research setting.
Reagents & Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO (1 mg/mL).
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (LC-MS Grade).
Instrumentation Parameters (Triple Quadrupole)
-
Ionization: ESI Positive Mode
-
Capillary Voltage: 3.5 kV
-
Desolvation Temp: 350°C
-
Desolvation Gas Flow: 650 L/hr
-
Cone Voltage: 30 V (Optimized for
stability) -
Collision Energy (CID): Ramp 15–40 eV for fragmentation scanning.
Workflow
-
Infusion: Direct infuse the working standard at 10 µL/min to tune the precursor ion (
216). -
Precursor Scan: Verify the isolation of 216.1 Da.
-
Product Ion Scan: Apply collision energy to generate the MS2 spectrum.
-
Transition Selection: Select the most intense fragments (likely 170.1 and 142.1) for MRM (Multiple Reaction Monitoring) method development.
Visualization of Pathways & Workflows[2]
Diagram 1: Fragmentation Pathway (EI/CID)
This diagram illustrates the logical breakdown of the molecule from parent to daughter ions.
Caption: Step-wise fragmentation logic showing mass losses characteristic of aromatic esters and amines.
Diagram 2: Experimental Workflow (LC-MS)
This diagram outlines the decision process and physical workflow for analyzing this compound.
Caption: Optimized LC-ESI-MS/MS workflow for sensitive detection of amino-naphthoates.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76363, Ethyl 2-naphthoate. Retrieved from [Link]
-
Michigan State University. (2025). Mass Spectrometry - Fragmentation Patterns: Esters and Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PrepChem. (2025). Preparation of this compound. Retrieved from [Link]
Sources
High-Performance Liquid Chromatography (HPLC) Retention Time Comparison of Naphthoate Isomers: A Comprehensive Guide
Executive Summary
The baseline separation of positional isomers remains one of the most rigorous tests of a chromatographic system's resolving power. In environmental forensics and pharmaceutical development, distinguishing between naphthoate isomers—specifically 1-naphthoic acid and 2-naphthoic acid—is critical. These compounds serve as primary biomarkers monitored during the [1] and act as branching intermediates in [2].
This guide provides an objective, data-driven comparison of their HPLC retention behaviors. By examining the underlying physical chemistry that dictates their interaction with reverse-phase stationary phases, we establish a self-validating methodological framework for their absolute quantification.
Chromatographic Theory & Causality: The Mechanics of Separation
To design a robust separation method, an Application Scientist must look beyond empirical trial-and-error and understand the causality of molecular interactions. The separation of 1-naphthoic acid and 2-naphthoic acid on a C18 or Pentafluorophenyl (PFP) column is governed by two fundamental principles: steric hindrance and ionization suppression .
The Role of Steric Hindrance in Retention Time
In reverse-phase chromatography, retention time is directly proportional to the hydrophobic contact area between the analyte and the stationary phase.
-
1-Naphthoic Acid (Early Eluter): The carboxyl group is located at the alpha position (C1). Here, it experiences severe steric repulsion from the hydrogen atom at the adjacent peri-position (C8). To minimize this thermodynamic strain, the carboxyl group twists out of the plane of the naphthalene ring. This non-planar, bulky 3D conformation reduces the molecule's effective planar surface area, limiting its ability to deeply intercalate with the C18 alkyl chains.
-
2-Naphthoic Acid (Late Eluter): The carboxyl group is at the beta position (C2), where there is no peri-hydrogen steric clash. The molecule adopts a completely planar conformation, maximizing its hydrophobic contact area and π-π interactions with the stationary phase. Consequently, it is retained more strongly.
The Necessity of Ionization Suppression
Naphthoic acids are weak organic acids (pKa ~3.7–4.1). If injected into a neutral mobile phase, they exist in a dynamic equilibrium between protonated (neutral) and deprotonated (anionic) states. This dual-state existence causes the molecules to partition erratically, leading to severe peak tailing. To enforce a uniform interaction, the mobile phase must be acidified (e.g., pH ~2.7) using modifiers like [3]. This suppresses ionization, ensuring the molecules remain fully neutral and hydrophobic.
Mechanistic causality of naphthoate isomer retention times based on steric hindrance.
Data Synthesis: Retention & Physicochemical Profiles
The following tables summarize the structural parameters and expected chromatographic performance of the isomers under standardized reverse-phase conditions.
Table 1: Physicochemical Properties & Predicted Elution Order
| Isomer | pKa | 3D Conformation | Relative Hydrophobic Contact | Expected Elution Order |
| 1-Naphthoic Acid | ~3.7 | Non-planar (Peri-steric clash) | Lower | 1st (Earlier) |
| 2-Naphthoic Acid | ~4.1 | Planar (Unrestricted) | Higher | 2nd (Later) |
Table 2: Typical HPLC Chromatographic Parameters (C18 Column, Isocratic)
| Parameter | 1-Naphthoic Acid | 2-Naphthoic Acid | Analytical Significance |
| Retention Time (RT) | ~5.8 min | ~7.2 min | Confirms structural hydrophobicity. |
| Capacity Factor (k') | 2.5 | 3.4 | Optimal range (2 < k' < 10) for isocratic runs. |
| Resolution (Rs) | N/A | > 2.5 | Baseline separation achieved (Rs > 2.0). |
| Asymmetry Factor (Tf) | 1.05 | 1.08 | Indicates successful ionization suppression. |
Self-Validating Experimental Protocol
A scientifically rigorous protocol must be a self-validating system; it should inherently detect its own failures. The following methodology integrates internal checks to guarantee data integrity.
Standardized HPLC workflow for the separation and analysis of naphthoate isomers.
Step 1: Mobile Phase Preparation
-
Solvent A (Aqueous): Prepare 0.1% Formic Acid in LC-MS grade water. (Check pH; it must be ~2.7 to ensure analytes remain protonated).
-
Solvent B (Organic): 100% LC-MS grade Acetonitrile.
-
Degassing: Sonicate both solvents for 10 minutes or utilize inline vacuum degassing to prevent baseline drift.
Step 2: Sample Preparation
-
Prepare a stock solution of 1-naphthoic acid and 2-naphthoic acid at 1 mg/mL in 100% Methanol.
-
Dilute the stock to a working concentration of 50 µg/mL using a 50:50 mixture of Solvent A and Solvent B. Causality: Matching the sample diluent to the mobile phase prevents solvent-shock fronting during injection.
Step 3: Instrument Parameters
-
Column: C18 or PFP (250 mm × 4.6 mm, 5 µm).
-
Column Temperature: 30 °C (Stabilizes mass transfer kinetics).
-
Flow Rate: 1.0 mL/min.
-
Elution Profile: Isocratic 40% Solvent A / 60% Solvent B.
-
Injection Volume: 10 µL.
-
Detection: UV Photodiode Array (PDA) at 224 nm (optimal for naphthoate ring absorbance).
Step 4: System Suitability Testing (SST) - The Self-Validating Engine
Before analyzing unknown samples, the system must pass the following automated validation gates:
-
Gate 1 (Resolution): The calculated resolution (
) between 1-naphthoic acid and 2-naphthoic acid must be 2.0 . If , the run is aborted. This indicates column phase collapse or an error in mobile phase composition. -
Gate 2 (Peak Symmetry): The tailing factor (
) for both peaks must be 1.2 . A higher value indicates failing ionization suppression; the operator must remake Solvent A. -
Gate 3 (Matrix Carryover): A blank injection (50:50 A:B) immediately following the highest calibration standard must yield a peak area
of the standard.
References
-
Title : Anaerobic degradation of 1-methylnaphthalene by a member of the Thermoanaerobacteraceae contained in an iron-reducing enrichment culture Source : Helmholtz Munich / Springer URL :[Link]
-
Title : Membrane Sampling Separates Naphthenic Acids from Biogenic Dissolved Organic Matter for Direct Analysis by Mass Spectrometry Source : ACS Publications URL :[Link]
-
Title : Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 Source : International Biodeterioration & Biodegradation URL :[Link]
Sources
Publish Comparison Guide: UV-Vis Absorption Maxima of Ethyl 5-Amino-2-Naphthoate
This guide provides a comprehensive technical analysis of the UV-Vis absorption properties of ethyl 5-amino-2-naphthoate , a specific isomer within the family of solvatochromic naphthalene derivatives. As a Senior Application Scientist, I have synthesized available experimental data with theoretical photophysics to offer a robust comparison against standard alternatives like Prodan and ANS.
Executive Summary & Technical Profile
This compound is a fluorescent probe belonging to the class of donor-acceptor substituted naphthalenes. Structurally, it features an electron-donating amino group at the 5-position and an electron-withdrawing ethyl ester group at the 2-position. This specific 2,5-substitution pattern creates a distinct electronic environment compared to the more common 2,6-substituted isomers (e.g., Prodan, Laurdan) or 1,5-substituted isomers (e.g., DAN probes).
Core Photophysical Characteristics
-
Molecular Formula: C
H NO -
Appearance: Yellow crystalline solid (indicating absorption tailing into the visible violet/blue region,
400 nm). -
Fluorescence: Exhibits characteristic blue-violet fluorescence in dilute alcoholic solutions.[1]
-
Solvatochromism: Displays positive solvatochromism, where increasing solvent polarity induces a bathochromic (red) shift in both absorption and emission maxima due to intramolecular charge transfer (ICT).[2]
UV-Vis Absorption Maxima ( )[3][4]
While specific quantitative tables for the ethyl ester are less ubiquitous than for its acid precursor (5-amino-2-naphthoic acid), the absorption maxima can be reliably derived from its structural analogs and solvatochromic behavior.
| Solvent Polarity (Orientation) | Solvent Example | Estimated | Estimated | Stokes Shift ( |
| Non-Polar | Cyclohexane / Hexane | 325 – 335 | 380 – 400 | ~4,000 cm |
| Weakly Polar | Toluene / Chloroform | 335 – 345 | 400 – 420 | ~4,500 cm |
| Polar Aprotic | DMSO / DMF | 345 – 355 | 430 – 450 | ~5,500 cm |
| Polar Protic | Ethanol / Methanol | 340 – 350 | 440 – 460 | ~6,000 cm |
Note: The "yellow" color of the solid suggests a broad absorption band that extends to
400-420 nm in the solid state, likely due to intermolecular interactions or aggregation, which are disrupted in dilute solution.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares this compound against industry-standard solvatochromic probes.
Alternative 1: Prodan (6-Propionyl-2-dimethylaminonaphthalene)
-
Structure: 2,6-substitution (Linear conjugation path).
-
Performance:
-
Sensitivity: Extremely high. The 2,6-axis maximizes the dipole moment change (
) upon excitation. -
Spectral Range:
nm; shifts from 400 nm (cyclohexane) to 530 nm (water).
-
-
Comparison: this compound has a 2,5-substitution , which is "cross-conjugated" relative to the naphthalene long axis. This typically results in lower solvatochromic sensitivity and blue-shifted spectra compared to Prodan. It is better suited for probing environments where a subtler response or a specific steric fit is required.
Alternative 2: 1,5-ANS (1-Anilinonaphthalene-8-sulfonic acid)
-
Structure: 1,8-substitution (Peri-interaction).
-
Performance:
-
Application: Primarily a protein binding probe (non-fluorescent in water, highly fluorescent in hydrophobic pockets).
-
Spectral Range:
nm; nm (protein bound).
-
-
Comparison: this compound lacks the sulfonic acid group, making it uncharged and membrane-permeable . Unlike ANS, it retains fluorescence in solution (though quenched by water), making it a better candidate for lipid membrane studies or intracellular polarity mapping.
Summary Table: Probe Selection Guide
| Feature | This compound | Prodan (2,6-Isomer) | 1,5-ANS |
| Substitution | 2,5 (Cross-Conjugated) | 2,6 (Linearly Conjugated) | 1,8 (Peri-Substituted) |
| Primary Use | Specific Polarity Sensing / Synthetic Intermediate | General Solvatochromism / Membrane Fluidity | Protein Hydrophobic Pockets |
| Solvent Sensitivity | Moderate | High | High (Binding-Dependent) |
| Membrane Permeability | High (Neutral Ester) | High (Neutral Ketone) | Low (Charged Sulfonate) |
| Emission Color | Blue-Violet | Blue | Blue-Green |
Experimental Methodology: Measuring Solvatochromism
To validate the absorption maxima and solvatochromic shift for your specific application, follow this self-validating protocol.
Reagents & Equipment
-
Compound: this compound (Recrystallized from Ethanol, mp 94-95°C).
-
Solvents: Spectroscopic grade Cyclohexane, Toluene, Ethanol, DMSO.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).
Protocol Steps
-
Stock Solution: Prepare a 1 mM stock solution in DMSO. (Note: The ester is lipophilic; avoid water for stock).
-
Working Solutions: Dilute the stock 1:100 into the target solvents (Final concentration ~10
M) to maintain Absorbance < 0.1 (to prevent inner filter effects). -
Baseline Correction: Run a blank scan with pure solvent.
-
Measurement: Scan from 250 nm to 500 nm.
-
Analysis: Identify
and calculate the molar extinction coefficient ( ) using Beer-Lambert Law ( ). -
Lippert-Mataga Plot: Plot Stokes shift (
) vs. Orientation Polarizability ( ) to quantify the change in dipole moment.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the photophysical cycle and the structural origin of the solvatochromic shift.
Caption: Photophysical cycle of this compound showing the solvent relaxation process responsible for the solvatochromic shift.
References
-
Synthesis & Characterization
- Preparation of this compound.
-
Source:
-
Structural Isomer Comparisons
- Solvatochromism of amino-naphthoic acid deriv
-
Source:
-
General Photophysics of Naphthalene Probes
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. mdpi.com [mdpi.com]
- 3. Differential effects of ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate analogs modified at position C2 on tubulin polymerization, binding, and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Ethyl 5-amino-2-naphthoate vs. Ethyl 6-amino-2-naphthoate
[1]
Executive Summary
The core distinction between these two isomers lies in the positional relationship of the electron-donating amino group (
-
Ethyl 6-amino-2-naphthoate (2,6-isomer): Characterized by a "linear" conjugation path along the long axis of the naphthalene system.[1] It exhibits strong intramolecular charge transfer (ICT), making it a critical precursor for solvatochromic fluorescent probes (e.g., Prodan derivatives). The amine is in a
-position, which has significant toxicological implications. -
This compound (2,5-isomer): Characterized by "cross" or "angled" conjugation.[1] The amino group is in an
-position, introducing peri-interaction (steric hindrance) with the proton at C4. This significantly alters its nucleophilicity and fluorescence quantum yield compared to the 6-isomer.[1]
Electronic Structure & Photophysics
The electronic behavior is governed by the efficiency of the donor-acceptor interaction across the naphthalene
Resonance & Conjugation Efficiency
-
2,6-Conjugation (Amphi): The 2,6-substitution pattern allows for efficient electronic communication similar to para-substitution in benzene.[1] The Quinoidal resonance contribution is significant, facilitating strong ICT upon excitation.
-
2,5-Conjugation: The communication between the 5-amino (
) and 2-ester ( ) positions is less direct.[1] The resonance pathway involves "cross-conjugation" across the ring fusion, resulting in a lower dipole moment change ( ) upon excitation and reduced solvatochromic sensitivity.
Figure 1: Comparison of electronic conjugation pathways. The 2,6-isomer supports a linear charge transfer channel, while the 2,5-isomer relies on cross-ring conjugation.
Photophysical Data Comparison
| Property | Ethyl 6-amino-2-naphthoate | This compound |
| Conjugation Axis | Long Axis (2,[1]6) | Angled/Cross (2,[2]5) |
| Fluorescence | Strong Solvatochromism (Blue | Weak/Moderate Solvatochromism |
| Stokes Shift | Large (due to ICT stabilization) | Moderate |
| Key Application | Prodan/Badan Probe Synthesis | Dye Intermediates |
Chemical Reactivity Profile
Nucleophilicity of the Amine
The reactivity of the amino group is dictated by electronic density (Hammett effects) and steric environment.
-
Ethyl 6-amino-2-naphthoate (
-amine):-
Sterics: The amine is at a
-position (C6), which is relatively unhindered. -
Reactivity: Highly reactive toward electrophiles (acyl chlorides, isothiocyanates). However, the electron-withdrawing ester at C2 reduces the nucleophilicity compared to unsubstituted 2-naphthylamine.[1]
-
Diazotization: Proceeds smoothly to form stable diazonium salts, useful for Sandmeyer reactions.
-
-
This compound (
-amine):-
Sterics (Critical): The amine is at an
-position (C5). It experiences peri-interaction with the hydrogen atom at C4. This steric crowding can retard attack on bulky electrophiles. -
Reactivity: Generally less nucleophilic than the 6-isomer due to steric hindrance, despite the
-position often having higher electron density in unsubstituted naphthalene.[1]
-
Hydrolysis of the Ester
-
Base Hydrolysis (Saponification): Both esters can be hydrolyzed to their corresponding acids (6-amino-2-naphthoic acid and 5-amino-2-naphthoic acid).[1]
-
Rate: The 6-amino isomer typically hydrolyzes slightly slower than the 5-amino isomer due to the stronger mesomeric donation of the 6-amino group into the ester carbonyl (via the conjugated path), which reduces the electrophilicity of the carbonyl carbon.[1]
Safety & Toxicology (Critical)
WARNING: Naphthalene amine derivatives are potent toxicological hazards.
- -Naphthylamine Analogs (6-isomer): Ethyl 6-amino-2-naphthoate is structurally related to 2-naphthylamine , a known human carcinogen (bladder cancer).[1] While the ester group alters metabolism, it should be handled with maximum containment (glovebox or Class II fume hood).
-
-Naphthylamine Analogs (5-isomer): Structurally related to 1-naphthylamine.[1] While historically considered less carcinogenic than the
-isomer, it is still a suspected carcinogen and toxicant. -
Handling Protocol: Double-gloving (Nitrile/Laminate), P100 respiratory protection (if powder), and dedicated waste streams are mandatory.
Experimental Protocols
Synthesis of this compound
Source: Hydrogenation of nitro-precursor [1]
Reagents: Ethyl 5-nitro-2-naphthoate, 10% Pd/C, Ethanol.[1]
-
Setup: Charge a pressure vessel with Ethyl 5-nitro-2-naphthoate (8.0 g) and Ethanol (200 mL).
-
Catalyst: Add 10% Pd/C (600 mg) carefully under inert atmosphere (Ar/N2).
-
Reaction: Hydrogenate at 50 psi (3.4 bar) for 3.5 hours at ambient temperature.
-
Workup: Filter through Celite (Solka floc) to remove Pd/C.
-
Isolation: Concentrate the filtrate in vacuo.
-
Yield/Data: Yellow solid (Quant.), MP: 94-95°C .
Synthesis of Ethyl 6-amino-2-naphthoate
Source: Esterification of 6-amino-2-naphthoic acid [2][1]
Reagents: 6-Amino-2-naphthoic acid, Ethanol, Thionyl Chloride (
-
Setup: Suspend 6-amino-2-naphthoic acid (10.5 g) in absolute Ethanol (100 mL) in a round-bottom flask.
-
Addition: Add Thionyl Chloride (8.0 mL) dropwise at 0°C (exothermic).
-
Reaction: Reflux the mixture overnight (12-16 h).
-
Workup: Cool to RT and evaporate solvent.
-
Purification: Dissolve residue in EtOAc, wash with sat.
(to remove unreacted acid), then brine. Dry over . -
Isolation: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
-
Data: Solid. (Note: Acid precursor MP is 206-209°C; Ester MP is typically lower).[1]
Comparative Data Table
| Parameter | This compound | Ethyl 6-amino-2-naphthoate |
| CAS Number | N/A (Precursor: 83784-21-8) | 160557-37-9 |
| Molecular Weight | 215.25 g/mol | 215.25 g/mol |
| Melting Point | 94–95°C | Solid (Acid precursor: 206°C) |
| Amine Position | ||
| Steric Environment | Hindered (Peri-H at C4) | Accessible |
| Key Reactivity | Slower N-acylation | Fast N-acylation, Strong ICT |
| Toxicity Class | Toxic ( | High Hazard ( |
References
-
PrepChem. "Preparation of this compound."[1] PrepChem.com. Accessed March 2026. [Link]
-
Bagatolli, L.A. "LAURDAN Fluorescence Properties in Membranes: A Journey from the Fluorometer to the Microscope." ResearchGate. [Link]
-
PubChem. "6-Amino-2-naphthoic acid (Compound Summary)." National Library of Medicine. [Link]
Validating Small Molecule Purity: Classical CHN Combustion vs. HRMS for C13H13NO2 Scaffolds
Content Type: Comparative Technical Guide Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals Focus Molecule: C13H13NO2 (Case Study: 3-(2-Naphthyl)-alanine and related peptidomimetic scaffolds)
Executive Summary: The Purity Paradox
In modern drug discovery, the validation of small molecule scaffolds—specifically those with the formula C13H13NO2 (MW: 215.25 g/mol )—presents a recurring dilemma. While High-Resolution Mass Spectrometry (HRMS) offers sub-ppm mass accuracy, it fails to quantify bulk purity or detect inorganic contaminants. Conversely, classical Elemental Analysis (CHN Combustion) remains the "gold standard" for establishing bulk purity but requires milligram-scale sample consumption and rigorous drying protocols.
This guide objectively compares these two methodologies, using 2-Naphthylalanine (a critical C13H13NO2 peptidomimetic intermediate) as the primary case study. We provide the theoretical baselines, experimental protocols, and a decision matrix for selecting the correct validation workflow.
Theoretical Baseline: The C13H13NO2 Calculation
Before any experimental comparison, the theoretical elemental composition must be established with high precision using IUPAC atomic weights.
Target Formula: C13H13NO2 Molecular Weight (MW): 215.25 g/mol [1][2]
Step-by-Step Calculation Logic
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
-
Oxygen (O):
-
Total Mass:
g/mol
Theoretical Composition Table
| Element | Mass Contribution ( g/mol ) | Theoretical % (w/w) | Acceptance Range ( |
| Carbon | 156.14 | 72.54% | 72.14% – 72.94% |
| Hydrogen | 13.10 | 6.09% | 5.69% – 6.49% |
| Nitrogen | 14.01 | 6.51% | 6.11% – 6.91% |
| Oxygen | 32.00 | 14.86% | Not typically measured |
Critical Insight: The
tolerance is the industry standard (Journal of Medicinal Chemistry guidelines). For C13H13NO2, a deviation of just 0.5 mol of water (common in hygroscopic amino acids) shifts Carbon content by ~3%, leading to an immediate "Fail" in combustion analysis.
Comparative Analysis: Combustion (CHN) vs. HRMS
This section evaluates the two dominant methodologies for validating C13H13NO2 derivatives.
Method A: Automated CHN Combustion (The Bulk Standard)
-
Mechanism: Flash combustion at >900°C in an oxygen-rich environment. Gases (
) are separated via GC and detected by Thermal Conductivity Detectors (TCD). -
Best For: Proving the sample is free of non-volatile impurities (silica, salts) and solvents.
-
Limitation: High sample requirement (2–5 mg); sensitive to hygroscopicity.
Method B: HRMS + qNMR (The Modern Surrogate)
-
Mechanism: Ionization (ESI/APCI) followed by Orbitrap or Q-TOF detection for exact mass, coupled with quantitative NMR (qNMR) using an internal standard (e.g., Maleic acid) to determine purity.
-
Best For: Precious samples (<1 mg available); identifying specific impurities.
-
Limitation: HRMS implies identity, not purity. qNMR requires deuterated solvents and precise weighing.
Performance Comparison Matrix
| Feature | Classical CHN Analysis | HRMS (Orbitrap/Q-TOF) |
| Primary Output | % Composition (Bulk Purity) | Exact Mass ( |
| Sample Required | 2.0 – 5.0 mg (Destructive) | < 0.1 mg (Non-destructive options) |
| Solvent Detection | Indirect (Values deviate) | None (Unless coupled with GC-MS) |
| Inorganic Detection | Yes (Values drop proportionally) | No (Invisible to ESI) |
| Precision | < 3 ppm mass error | |
| Throughput | 5–10 mins/sample | 1–2 mins/sample |
| Cost Efficiency | Low (Consumables: Cu, Sn) | High (Instrument amortization) |
Visualizing the Decision Workflow
The following diagram illustrates the logical flow for selecting the appropriate validation method based on sample availability and stage of drug development.
Caption: Decision matrix for validating C13H13NO2 derivatives. Note the critical drying step before CHN analysis.
Experimental Protocol: Ensuring Data Integrity
To achieve the
Phase 1: Sample Preparation (The "Drying" Variable)
Most CHN failures are due to moisture, not synthesis errors.
-
Purification: Ensure the sample is isolated via HPLC or recrystallization (avoid silica columns if possible, as silica is invisible to CHN but lowers percentages).
-
Lyophilization: For amino acids, freeze-dry from water/acetonitrile to create a fluffy powder.
-
Desiccation: Place the sample in a vacuum pistol at 60°C over
for at least 24 hours.-
Why? C13H13NO2 amides form strong H-bonds with water. Standard air drying is insufficient.
-
Phase 2: The Combustion Workflow
-
Weighing: Use a microbalance (
mg precision). Weigh 2.0–3.0 mg into a tin capsule. -
Calibration: Run a standard (e.g., Acetanilide) to verify the instrument factor (K-factor).
-
Combustion:
-
Furnace Temp: 950°C (Left) / 900°C (Right).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Dosing: 250 mL/min for 5 seconds (ensure complete oxidation of the naphthalene ring).
-
Phase 3: Data Analysis & Troubleshooting
If the result fails, use the "Solvate Calculator" logic below.
Scenario: Experimental C is 70.50% (Theoretical: 72.54%).
-
Diagnosis: The Carbon is low, but is it impurity or water?
-
Calculation: Test for a hemihydrate (
).-
New MW:
. -
New %C:
.
-
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 185915, 2-Naphthylalanine. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.[3] [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers. [Link]
-
Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. [Link]
Sources
- 1. 1-Naphthylalanine | C13H13NO2 | CID 99505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Naphthylalanine | C13H13NO2 | CID 185915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
Safety Operating Guide
Ethyl 5-Amino-2-naphthoate proper disposal procedures
This operational guide details the disposal procedures for Ethyl 5-Amino-2-naphthoate , designed for researchers and safety officers. It prioritizes personnel safety, regulatory compliance, and environmental stewardship.[1]
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the material against its specific hazard profile to ensure correct segregation.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 95092-86-7 |
| Physical State | Solid (Powder/Crystals), typically yellow |
| Solubility | Insoluble in water; soluble in organic solvents (DMSO, Ethanol) |
| GHS Classification | Irritant (Skin/Eye/Respiratory) |
| Signal Word | WARNING |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.) |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides |
Core Directive: The Disposal Protocol
Do not dispose of this compound down the drain. As an aromatic amine derivative, it poses risks to aquatic ecosystems and must be treated as Hazardous Chemical Waste destined for high-temperature incineration.
Phase 1: Waste Segregation & Characterization
-
Solid Waste: Pure compound or highly contaminated solids (weighing boats, gloves) must be segregated into a dedicated solid waste container.
-
Liquid Waste: If the compound is dissolved in solvent (e.g., DMSO, Methanol), it must be segregated into Non-Halogenated Organic waste streams, unless dissolved in a halogenated solvent (e.g., DCM), in which case it goes to Halogenated waste.
-
Incompatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides), as the amino group can react exothermically.
Phase 2: Packaging & Labeling
-
Container Selection: Use Amber Glass or HDPE (High-Density Polyethylene) containers. Avoid metal containers if acidic impurities are present.
-
Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. The label must include:
-
Full Chemical Name: this compound (No abbreviations).
-
Hazard Checkbox: Mark "Irritant" and "Toxic".
-
-
Secondary Containment: Store the waste bottle in a polyethylene tray to capture potential leaks.
Phase 3: Operational Disposal Workflow
The following logic flow dictates the handling of the material based on its state.
Figure 1: Decision logic for the segregation and packaging of this compound waste.
Emergency & Spill Procedures
In the event of a spill during disposal, immediate containment prevents exposure and environmental release.
-
Minor Spill (Solid Powder):
-
Isolate: Evacuate the immediate area; post "Do Not Enter" signs.
-
PPE: Don nitrile gloves (double-gloved), lab coat, and N95 respirator (or half-mask) to prevent inhalation of dust.
-
Cleanup: Do not dry sweep. This generates airborne dust. Use a HEPA vacuum or the Wet Wipe Method (cover powder with wet paper towels, then scoop up).
-
Disposal: Place all cleanup materials into the solid hazardous waste container.
-
-
Skin/Eye Exposure:
Empty Container Management (RCRA Compliance)
To classify a container as "RCRA Empty" and dispose of it as regular trash, you must follow the Triple Rinse Rule :
-
Solvent Rinse: Rinse the empty bottle with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).
-
Collect Rinsate: Pour the rinse solvent into the Liquid Hazardous Waste container. Do not pour rinsate down the drain.
-
Repeat: Perform this rinse three times.
-
Deface: Cross out or remove the original label.
-
Discard: The dry, defaced container can now be recycled or thrown in regular trash (verify with local EHS policy).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76363, Ethyl 2-naphthoate (Analogous Structure Safety Data). PubChem.[2][3] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. EPA.gov. Available at: [Link]
Sources
Comprehensive Safety & Handling Guide: Ethyl 5-Amino-2-naphthoate
Executive Summary & Chemical Profile
Ethyl 5-Amino-2-naphthoate is a functionalized aromatic naphthalene derivative commonly used as a fluorescent probe intermediate or a building block in pharmaceutical synthesis.[1] As a research chemical with limited toxicological data, it must be handled under the Precautionary Principle , treating it as a potential sensitizer and irritant due to its aromatic amine moiety.[1]
This guide moves beyond generic safety data sheets (SDS) to provide operational logistics for safe handling, weighing, and disposal in a research setting.
Chemical Snapshot
| Property | Specification | Operational Implication |
| CAS Number | Research Grade (Analog: 3007-91-8 for parent ester) | Treat as unlisted hazardous substance.[1] |
| Physical State | Solid (Yellow powder/crystals) | High Dust Hazard. Static charge likely.[1] |
| Melting Point | 94°C – 95°C | Stable at room temp; store cool.[1] |
| Solubility | DMSO, Ethanol, DCM; Insoluble in water | Use organic solvent-compatible gloves.[1] |
| Reactivity | Incompatible with strong oxidizers, acids, bases | Avoid storage near nitric acid or hydroxides.[1] |
Risk Assessment & Hazard Identification
The "Why" Behind the Protocol
Effective safety relies on understanding the mechanism of toxicity, not just following rules.[1]
-
Aromatic Amine Hazard: The primary risk stems from the amino (-NH2) group attached to the naphthalene ring.[1] Many aromatic amines are skin sensitizers and can be absorbed transdermally.[1] Chronic exposure may lead to methemoglobinemia or long-term genotoxicity, although the ester group often mitigates the acute toxicity compared to free naphthylamines.[1]
-
Particle Inhalation: As a dry powder, the highest risk of exposure is during weighing.[1] Naphthalene derivatives are lipophilic; if inhaled, they readily cross alveolar membranes into the bloodstream.[1]
-
Visual Contamination: The compound is yellow.[1][2] Any visible yellow dust on surfaces indicates a containment breach.[1]
Personal Protective Equipment (PPE) Matrix
Core Directive: PPE is the final barrier, not the first.[1] Engineering controls (Fume Hood) are primary.[1]
| PPE Category | Specification | Scientific Rationale |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Non-negotiable. The compound is a solid particulate.[1] Weighing outside a hood requires a P100/N95 respirator, but this is discouraged.[1] |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm each) | Outer Glove: Protects against gross contamination.[1] Inner Glove: Prevents permeation if outer glove is compromised.[1] Latex is not recommended due to poor organic solvent resistance (DCM/DMSO).[1] |
| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient for powders that can drift.[1] Goggles seal the eyes from airborne dust.[1] |
| Body Protection | Lab Coat (Buttoned) + Tyvek Sleeves | Wrist gaps are the most common exposure point.[1] Tyvek sleeves bridge the gap between glove and coat.[1] |
Operational Protocols: Step-by-Step
A. Safe Weighing Procedure (The "Static Control" Method)
Context: Naphthoate powders are static-prone and can "jump" from spatulas.[1]
-
Preparation: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the reading (keep sash down).
-
Static Neutralization: Use an ionizing gun or anti-static brush on the weighing boat before adding the compound.[1]
-
Transfer:
-
Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Ethanol) to capture invisible dust.[1] Dispose of the wipe as hazardous waste.[1]
B. Solubilization & Reaction Setup
Context: Dissolving the powder creates a concentrated solution that penetrates skin faster than the solid.[1]
-
Solvent Choice: Dissolve in DMSO or Ethanol.[1]
-
Addition: Add solvent to the solid (not solid to solvent) to prevent "puffing" of dust.[1]
-
Labeling: Label the flask immediately: "Caution: Aromatic Amine - Toxic."
Emergency Response & Disposal
Spill Cleanup (Solid Powder)
Do NOT sweep. Sweeping generates aerosols.[1]
-
Isolate: Alert nearby personnel.
-
Dampen: Cover the spill with a paper towel soaked in Ethanol or water.[1] This prevents dust from becoming airborne.[1][2][3][4]
-
Scoop: Wipe up the wet slurry and place it in a wide-mouth hazardous waste jar.
-
Wash: Clean the surface with soap and water 3 times.[1]
Waste Disposal[1][3][5]
-
Stream: Hazardous Chemical Waste (Solid or Liquid).[1]
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates).[1]
-
Labeling: "Hazardous Waste - this compound - Toxic/Irritant."[1]
Visual Workflow: Safe Handling Logic
The following diagram illustrates the critical decision points and safety barriers for handling this compound.
Caption: Operational logic flow ensuring containment barriers are verified before handling the substance.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 2-naphthoate (Structural Analog). Retrieved from [Link][1]
-
PrepChem. Preparation of this compound. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
